Cabazitaxel acetone
Description
Contextualization within Taxane (B156437) Chemotherapy Research
The taxane class of drugs, which includes well-known agents like paclitaxel (B517696) and docetaxel (B913), represents a cornerstone of chemotherapy for various cancers. aacrjournals.org Their primary mechanism of action involves the inhibition of microtubule depolymerization, the process by which microtubules break down. ncats.iopatsnap.com Microtubules are crucial components of the cell's cytoskeleton and form the mitotic spindle during cell division. patsnap.com By binding to the β-tubulin subunit of microtubules, taxanes stabilize these structures, effectively freezing them in a polymerized state. patsnap.com This disruption of microtubule dynamics leads to the arrest of the cell cycle, particularly at the G2/M phase, and ultimately triggers apoptosis, or programmed cell death. ncats.iopatsnap.com
Cabazitaxel (B1684091) functions through this same fundamental mechanism of microtubule stabilization. nih.govontosight.ai It binds to tubulin, promoting its assembly into microtubules while simultaneously preventing their disassembly. ncats.io This leads to the inhibition of both mitotic and interphase cellular functions, which are vital for the proliferation of cancer cells. ncats.iopatsnap.com
A significant challenge in taxane chemotherapy is the development of drug resistance. One of the primary mechanisms of resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the ABCB1 gene. patsnap.comescholarship.org This protein actively transports chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and thus their efficacy. patsnap.com
Rationale for Preclinical and Translational Research on Cabazitaxel Acetone (B3395972)
The primary impetus for the preclinical and translational investigation of cabazitaxel acetone stemmed from its potential to overcome the limitations of earlier taxanes, particularly in the context of drug resistance. researchgate.netnih.gov
Overcoming Drug Resistance: Preclinical studies were designed to evaluate cabazitaxel's activity in tumor models that were resistant to other chemotherapeutic agents, including docetaxel. aacrjournals.orgnih.gov A key finding from this research was that cabazitaxel has a lower affinity for the P-glycoprotein (P-gp) efflux pump compared to paclitaxel and docetaxel. patsnap.compatsnap.com This characteristic allows cabazitaxel to maintain higher intracellular concentrations in cancer cells that overexpress P-gp, making it more effective against multi-drug resistant tumors. patsnap.com In vitro studies demonstrated that while docetaxel sensitivity inversely correlated with ABCB1 mRNA expression, the correlation was weaker for cabazitaxel. ncats.io
Activity in Resistant Cell Lines: Research has shown that cabazitaxel is more potent than paclitaxel and demonstrates less cross-resistance in multidrug-resistant (MDR) cell lines. aacrjournals.org For instance, in MCF-7 breast cancer cells, cabazitaxel was found to be approximately 10-fold more potent than paclitaxel. aacrjournals.org Even in cell lines specifically selected for cabazitaxel resistance, which did exhibit activation of the ABCB1 gene, the level of resistance was often lower than that observed for paclitaxel and docetaxel. nih.gov
Broad Spectrum of Antitumor Activity: Preclinical investigations revealed that cabazitaxel possesses a broad spectrum of antitumor activity against various murine tumors, including those of the prostate, colon, and mammary adenocarcinomas. nih.gov In vivo, cabazitaxel demonstrated significantly greater activity than docetaxel in several tumor models. ncats.io
The following interactive data tables summarize key findings from preclinical research on cabazitaxel.
Table 1: Comparative Potency of Taxanes in Cancer Cell Lines
| Cell Line | Drug | Relative IC50 (nM) |
| MCF-7 | Cabazitaxel | ~0.47 |
| MCF-7 | Docetaxel | ~0.88 |
| MCF-7 | Paclitaxel | ~4.7 |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple preclinical studies. ncats.ioaacrjournals.org
Table 2: In Vivo Antitumor Activity of Cabazitaxel vs. Docetaxel
| Tumor Model | Drug | Outcome |
| Multiple Solid Tumor Xenografts (12 models) | Cabazitaxel | Induced regressions in 6 models |
| Multiple Solid Tumor Xenografts (12 models) | Docetaxel | Induced regressions in 3 models |
Data based on a comparative in vivo study. ncats.io
These preclinical findings provided a strong rationale for the translational development of cabazitaxel, leading to its investigation in clinical trials for patients with advanced cancers, particularly those who had developed resistance to prior taxane-based therapies. aacrjournals.orgnih.gov
Structure
2D Structure
Properties
CAS No. |
1426815-65-7 |
|---|---|
Molecular Formula |
C48H63NO15 |
Molecular Weight |
894.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;propan-2-one |
InChI |
InChI=1S/C45H57NO14.C3H6O/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47;1-3(2)4/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52);1-2H3/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+;/m0./s1 |
InChI Key |
JXGFNOAMBPABCK-JVXKREHESA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC.CC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC.CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivations of Cabazitaxel Acetone
Semisynthetic Pathways from Natural Precursors
The primary route for producing cabazitaxel (B1684091) involves the semisynthesis from a naturally occurring precursor extracted from the needles of the yew tree (Taxus species). allfordrugs.comgoogle.com.nanewdrugapprovals.org This method is often complex, involving multiple steps and challenges in achieving high yields. newdrugapprovals.org
Derivation from 10-Deacetylbaccatin III
The most common starting material for the semisynthesis of cabazitaxel is 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from yew trees. allfordrugs.comnih.govbertin-bioreagent.com The synthesis involves a series of chemical modifications to the 10-DAB molecule. tga.gov.augoogle.com A key step in this process is the selective methylation of the hydroxyl groups at the C-7 and C-10 positions of the baccatin (B15129273) core structure. google.compatsnap.com This is followed by the attachment of a protected side chain at the C-13 position and subsequent deprotection steps to yield the final cabazitaxel molecule. tga.gov.au
Alternative starting materials, such as 9-dihydro-13-acetylbaccatin III (9-DHB), which can be sourced from the Canadian yew (Taxus Canadensis), can also be utilized in similar synthetic strategies. google.com.nagoogle.com
Optimization of Synthetic Steps and Overall Yields
The table below outlines a comparison of different synthetic yields reported in the literature.
| Starting Material | Number of Steps | Overall Yield | Reference |
| 10-Deacetylbaccatin III | 6 | 4.9% | researchgate.net |
| 10-Deacetylbaccatin III | 5 | 32% | nih.gov |
| 10-Deacetylbaccatin III | 6 | 20% | researchgate.net |
| Intermediate in Docetaxel (B913) Synthesis | 3 | 82% | researchgate.net |
Utilization of Specific Reagents and Reaction Conditions in Synthesis
The choice of reagents and reaction conditions is critical for the successful and efficient synthesis of cabazitaxel. The methylation of the C-7 and C-10 hydroxyl groups is a pivotal step. Various methylating agents have been employed, including dimethyl sulfate, methyl iodide, and trimethyloxonium (B1219515) tetrafluoroborate. google.comresearchgate.net
The selection of a suitable base is also crucial. Strong bases like sodium hydride (NaH), potassium hydride (KH), and lithium hexamethyldisilazide (LiHMDS) are commonly used. google.com However, the use of a weaker organic base, such as a proton sponge, in combination with a more active alkylating reagent has been explored to achieve methylation under milder conditions. researchgate.net
The reaction is typically conducted in an organic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758), or dimethylformamide (DMF) at temperatures ranging from -78°C to room temperature. google.comgoogle.com For example, one procedure involves adding a solution of 10-DAB and methyl iodide in THF to a suspension of NaH in THF at -60°C to -30°C. google.com Another method utilizes lithium hexamethyldisilazide in THF at 0°C. google.com
The table below summarizes various reagents and conditions used in the synthesis of cabazitaxel.
| Reaction Step | Reagents | Solvent | Temperature | Reference |
| Methylation | Methyl Iodide, NaH | THF | -10°C to 20°C | google.com |
| Methylation | Methyl Iodide, LiHMDS | THF | -40°C to -5°C | google.com |
| Side Chain Coupling | β-lactam, Lewis Acid, Base | - | - | google.com |
| Deprotection | Formic Acid, Acetic Acid, HCl, or HF | Aqueous or Organic | - | google.com |
| Methylation | Trimethyloxonium tetrafluoroborate, Proton Sponge | - | - | researchgate.net |
Solvate and Polymorphic Forms of Cabazitaxel Acetone (B3395972)
Cabazitaxel can exist in various solid-state forms, including different solvates and polymorphs. tga.gov.augoogleapis.com A solvate is a crystalline form of a compound that incorporates a solvent into its crystal structure. google.comgoogleapis.com The acetone solvate of cabazitaxel is a particularly important form. google.com
Preparation Methods for Cabazitaxel Acetone Solvate
The acetone solvate of cabazitaxel is typically prepared by crystallization from a solution containing acetone. google.comgoogle.com One method involves dissolving crude cabazitaxel in acetone at room temperature and then changing the solvent to ethyl acetate (B1210297) under reduced pressure. google.com Another described process involves crystallization from an aqueous/acetone solution. google.com The resulting acetone solvate of cabazitaxel generally contains between 5% and 8% by weight of acetone. google.com
Identification and Characterization of Polymorphs and Other Solvates
Beyond the acetone solvate, numerous other solvates and polymorphic forms of cabazitaxel have been identified and characterized. google.comgoogle.com The existence of different polymorphic forms can lead to variations in physical properties. googleapis.com
Other identified solvates of cabazitaxel include those formed with:
Ethanol google.com
Toluene (Form I) google.comgoogleapis.com
Methyl tert-butyl ether (Form II) google.comgoogleapis.com
2-Propanol (Form III) google.comgoogleapis.com
1-Butanol (Form IV) google.comgoogleapis.com
1-Propanol (Form V) google.comgoogleapis.com
2-Methyltetrahydrofuran (Form S2) google.comgoogleapis.com
tert-Butyl acetate (Form S4) google.comgoogleapis.com
Dimethylcarbonate (Form S5) google.comgoogleapis.com
N-methyl-2-pyrrolidinone (Form S6) google.comgoogleapis.com
Isopropyl alcohol (Form B) researchgate.net
2-Butanol (Form C) researchgate.net
Dioxane (Form D) researchgate.net
Dimethyl formamide (B127407) (Form E) researchgate.net
Cyclohexane (Form F) researchgate.net
n-Hexane (Form G) researchgate.net
Ethyl ether (Form H) researchgate.net
An amorphous form of cabazitaxel has also been prepared by dissolving the compound in an organic solvent like methanol (B129727) or dichloromethane and then evaporating the solvent. patsnap.com The study of these different forms is crucial as desolvation can potentially lead to the formation of multiple polymorphs with differing physical characteristics. google.com
The table below lists some of the identified solvates of cabazitaxel and their respective solvents.
| Solvate Form | Solvent |
| Form A | Acetone |
| Form I | Toluene |
| Form II | Methyl tert-butyl ether |
| Form III | 2-Propanol |
| Form IV | 1-Butanol |
| Form V | 1-Propanol |
| Form S2 | 2-Methyltetrahydrofuran |
| Form S4 | tert-Butyl acetate |
| Form S5 | Dimethylcarbonate |
| Form S6 | N-methyl-2-pyrrolidinone |
| Form B | Isopropyl alcohol |
| Form C | 2-Butanol |
| Form D | Dioxane |
| Form E | Dimethyl formamide |
| Form F | Cyclohexane |
| Form G | n-Hexane |
| Form H | Ethyl ether |
Solid-State Transformations and Interconversion Studies
The solid-state form of a pharmaceutical compound can significantly impact its physical and chemical properties. Cabazitaxel can exist in various solid-state forms, including different crystalline polymorphs and solvates. google.comgoogleapis.com The acetone solvate is a notable form, approved for clinical use. nih.govwikimedia.orgroyalsocietypublishing.orgrsc.org
Investigations into the solid-state transformations of cabazitaxel have revealed that different solvated forms can be prepared. For instance, studies have described the preparation of isostructural solvates with isopropyl alcohol, 2-butanol, and dioxane. researchgate.net These solvates exhibit a host framework of cabazitaxel molecules connected by hydrogen bonds, with guest solvent molecules situated in channels. researchgate.net This channel-like structure allows for solvent replacement, enabling the preparation of new solvates with dimethyl formamide, cyclohexane, n-hexane, and ethyl ether. researchgate.net
The interconversion between these different solid-state forms is influenced by factors such as solvent and water content. researchgate.net For example, the final crystalline form of cabazitaxel can vary with changes in the water content in solvent systems like methanol-water, ethanol-water, n-propanol-water, and acetone-water. researchgate.net Furthermore, desolvation of these solvates can lead to the formation of other non-solvated forms or different polymorphs. researchgate.net The stability of these forms can also be influenced by conditions such as temperature and relative humidity. google.com
Influence of Solvate Form on Material Science Aspects for Research
The specific solvate form of a drug, such as this compound, has a profound influence on its material science properties, which are critical for pharmaceutical development and research. The elucidation of the crystal structure of cabazitaxel in its anhydrous and various solvated forms has provided significant insights into its therapeutic behavior. rsc.org
The presence of solvent molecules within the crystal lattice can alter the intermolecular interactions, which in turn affects properties like solubility and dissolution rate. mdpi.com While the three-dimensional structure of the cabazitaxel molecule itself is largely retained across different crystalline environments, the solvent molecules play a crucial role in the crystallization process and the resulting crystal packing. rsc.org The interactions between the solvent and the drug molecule are often the strongest within the crystal structure. rsc.org
The study of different solvates is important for several reasons. It helps in understanding the potential for polymorphism and solvate formation, which can impact the stability and manufacturability of the drug product. mdpi.com For instance, the acetone solvate of cabazitaxel is the marketed form, indicating that this specific solvate possesses desirable physicochemical properties for formulation. rsc.orgiucr.orgmdpi.com Research into various solvates allows scientists to select the optimal solid form for development, balancing factors like stability, solubility, and bioavailability. rsc.org The ability to prepare and characterize different solvates, such as those of cabazitaxel, expands the repertoire of materials available to formulation scientists for optimizing drug products. google.com
Synthesis of Cabazitaxel Analogues and Prodrugs
To enhance the therapeutic profile of cabazitaxel, researchers have explored the synthesis of its analogues and prodrugs. These chemical modifications aim to improve properties such as targeted delivery and preclinical activity.
Rational Design Principles for Prodrug Conjugates
The rational design of prodrugs involves chemically modifying the parent drug, in this case, cabazitaxel, to create a temporarily inactive compound that is converted into the active drug within the body. A common strategy is to conjugate cabazitaxel with other molecules, such as fatty acids or polymers, through a linker that is designed to be cleaved under specific physiological conditions. aacrjournals.orgresearchgate.net
Key principles in the rational design of cabazitaxel prodrugs include:
Linker Chemistry : The choice of linker is crucial. It should be stable in the bloodstream to minimize premature drug release but susceptible to cleavage at the target site. rsc.org Linkers sensitive to the tumor microenvironment, such as those that break down in acidic conditions or in the presence of specific enzymes or high levels of reactive oxygen species (ROS) or glutathione (B108866) (GSH), are often employed. rsc.orgresearchgate.net For example, disulfide bonds are used to create reduction-responsive prodrugs that release cabazitaxel in the high-GSH environment of tumor cells. nih.gov
Self-Assembly : Some prodrugs are designed to self-assemble into nanoparticles. aacrjournals.orgresearchgate.net This can improve the drug's solubility and stability, and facilitate its accumulation in tumors through the enhanced permeability and retention (EPR) effect. buffalo.edu The choice of the conjugated molecule can influence the self-assembly properties. researchgate.net
Targeting Moieties : To enhance tumor selectivity, targeting ligands can be attached to the prodrug or its nanoformulation. These ligands bind to specific receptors that are overexpressed on the surface of cancer cells. nih.gov
Chemical Modifications for Targeted Delivery or Enhanced Preclinical Activity
Various chemical modifications have been implemented to improve the delivery and efficacy of cabazitaxel.
Lipid Conjugation : Conjugating cabazitaxel with fatty acids, such as docosahexaenoic acid (DHA) or oleic acid, can enhance its lipophilicity. researchgate.net This can improve its compatibility with lipid-based nanoparticle delivery systems, leading to higher drug loading and stability. researchgate.net
Polymer Conjugation : Attaching cabazitaxel to polymers like polyethylene (B3416737) glycol (PEG) can increase its circulation time in the bloodstream. buffalo.edu For example, cabazitaxel has been incorporated into micelles made from mPEG-PLA (methoxy poly(ethylene glycol)-poly(lactic acid)) block copolymers. buffalo.edu
Targeted Nanoparticles : Cabazitaxel can be encapsulated in nanoparticles that are surface-modified with targeting ligands. For instance, nanoparticles made from poly(lactic-co-glycolic acid) (PLGA) have been conjugated with alendronate, a bone-targeting agent, to direct the drug to bone metastases. buffalo.edumdpi.com Another approach involves using aptamers, which are short single-stranded DNA or RNA molecules, that can specifically bind to cancer cells. nih.gov For example, the aptamer TLS1c has been used to target liposomes containing cabazitaxel to liver cancer cells. nih.gov
Stimuli-Responsive Systems : Prodrugs have been designed to release cabazitaxel in response to tumor-specific stimuli. For example, a homodimeric cabazitaxel prodrug linked by a reactive oxygen species (ROS)-labile thioether bond has been developed. rsc.org Another strategy involves using linkers that are cleaved by enzymes overexpressed in the tumor microenvironment, such as matrix metalloproteinase-2 (MMP2). nih.gov
Development of Novel Cabazitaxel Analogues
In addition to prodrug strategies, researchers are actively developing novel analogues of cabazitaxel to improve its anticancer properties. The synthesis of these analogues often starts from 10-deacetylbaccatin III (10-DAB). researchgate.netnih.gov
Evaluations of these novel analogues have shown that many retain potent activity against various cancer cell lines, including those resistant to other drugs. researchgate.netnih.gov For example, modifications at the C-7 and C-10 positions of the cabazitaxel molecule, such as the introduction of methylthiomethyl (MTM) groups, have yielded compounds with antitumor activity similar to that of cabazitaxel in preclinical models. researchgate.netnih.gov Other modifications have included replacing the 3'-phenyl group with isopropenyl, isopropyl, or ethyl groups, resulting in agents that are as potent or even more potent than cabazitaxel in some assays. researchgate.net
These studies highlight the ongoing efforts to refine the structure of cabazitaxel to develop new therapeutic agents with improved efficacy and safety profiles. researchgate.netnih.gov
Preclinical Pharmacological Investigations of Cabazitaxel Acetone
Microtubule Dynamics and Cellular Interactions
The primary mechanism of action for cabazitaxel (B1684091) acetone (B3395972) involves its profound impact on the cellular microtubule network. nih.gov Microtubules are dynamic polymers composed of tubulin proteins that are essential for various cellular processes, most notably cell division. patsnap.com
Cabazitaxel exerts its antineoplastic effects by binding to tubulin, specifically to the β-tubulin subunit of the microtubule heterodimers. patsnap.comdrugbank.com This binding event promotes the assembly of tubulin into microtubules. nih.govncats.io Simultaneously and more critically, it inhibits the disassembly of these structures. sanofi.usgoogle.com This action effectively freezes the microtubules in a polymerized state, leading to their stabilization. ncats.iopatsnap.com This stabilization disrupts the delicate equilibrium of constant polymerization and depolymerization, a process known as dynamic instability, which is vital for normal microtubule function. aacrjournals.org
The stabilization of the microtubule network leads to the severe disruption of essential cellular functions during both mitosis and interphase. nih.govgoogle.com During mitosis, the dynamic nature of microtubules is critical for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes into daughter cells. patsnap.comontosight.ai By preventing microtubule disassembly, cabazitaxel hinders the proper formation and function of the mitotic spindle. patsnap.com This results in abnormal spindle arrangements, such as monopolar or multipolar spindles, and prevents chromosomes from aligning correctly at the metaphase plate. researchgate.net
During interphase, microtubules are integral to maintaining cell structure, intracellular transport, and cell signaling. drugbank.com At high preclinical concentrations, cabazitaxel has been observed to cause significant bundling of microtubules in the cell center and a disorganized, patchy distribution in the cell periphery. researchgate.net This disruption of the microtubule cytoskeleton ultimately interferes with these vital interphase processes. drugbank.com
The inability of the cell to form a functional mitotic spindle due to cabazitaxel-induced microtubule stabilization leads to a prolonged halt in the cell division process. patsnap.com Preclinical models consistently show that this disruption triggers cell cycle arrest, primarily at the G2/M phase. patsnap.comnih.gov This mitotic arrest prevents the cancer cells from successfully completing cell division and proliferating. aacrjournals.orgpatsnap.com When the cell is unable to resolve this arrested state, it initiates a cascade of events leading to programmed cell death, or apoptosis. patsnap.compatsnap.com
Disruption of Mitotic and Interphase Cellular Functions
Comparative Preclinical Studies with Other Taxanes
A key focus of preclinical research has been to understand the pharmacological advantages of cabazitaxel over other taxanes, particularly its predecessor, docetaxel (B913).
Table 1: Comparative Effects of Cabazitaxel and Docetaxel on Microtubule Dynamic Instability in MCF7 Cells (at 2 nmol/L)
| Parameter | Cabazitaxel Suppression | Docetaxel Suppression |
|---|---|---|
| Microtubule Shortening Rate | 59% | 49% |
| Microtubule Growing Rate | 33% | 19% |
| Overall Dynamicity | 83% | 64% |
Data sourced from a comparative study on MCF7 human breast cancer cells. aacrjournals.org
Preclinical investigations have revealed significant differences in the cellular pharmacokinetics of cabazitaxel and docetaxel, which may contribute to its enhanced potency. aacrjournals.org Studies have shown that cabazitaxel is taken up into cancer cells at a significantly faster rate than docetaxel. aacrjournals.org In one study, cabazitaxel reached a high intracellular concentration within one hour, a level that took docetaxel ten hours to achieve. aacrjournals.org
Furthermore, cabazitaxel exhibits superior intracellular retention. aacrjournals.orgresearchgate.net Following the removal of the drugs from the extracellular environment, the intracellular concentration of cabazitaxel remains high, whereas the concentration of docetaxel is significantly reduced. aacrjournals.org This suggests that cabazitaxel is not only taken up more quickly but also retained within the cancer cell more effectively, potentially prolonging its microtubule-disrupting activity. aacrjournals.org
Table 2: Comparative Cellular Uptake and Retention of Cabazitaxel vs. Docetaxel
| Drug | Time to Reach High Intracellular Concentration | Retention After Drug Washout |
|---|---|---|
| Cabazitaxel | ~1 Hour | High concentration remains |
| Docetaxel | ~10 Hours | Concentration significantly reduced |
Findings based on preclinical studies in cancer cell lines. aacrjournals.org
Comparative Potency in Microtubule Stabilization
In Vitro Antiproliferative Activity Assessment
Cabazitaxel has demonstrated notable antiproliferative activity in various chemotherapy-sensitive tumor cell lines. Its efficacy is comparable to that of docetaxel in these settings. dovepress.comaacrjournals.org In vitro studies have shown similar 50% inhibitory concentration (IC50) values for both cabazitaxel and docetaxel across a range of murine and human cancer cell types. dovepress.com For instance, in cell lines such as the murine leukemia P388, human promyelocytic leukemia HL60, human cervical adenocarcinoma KB, and human breast carcinoma Calc18, cabazitaxel's antiproliferative effects were on par with those of docetaxel. aacrjournals.org The IC50 values for cabazitaxel in these sensitive cell lines typically range from 0.004 to 0.041 µmol/L, while docetaxel's range is between 0.008 and 0.079 µmol/L. dovepress.com
Specifically, in studies assessing various human cancer cell lines, cabazitaxel exhibited potent cytotoxicity. For example, in MCF-7 breast cancer cells, cabazitaxel was found to be approximately 10-fold more potent than paclitaxel (B517696) and showed comparable potency to docetaxel after a 72-hour drug incubation period. aacrjournals.orgnih.gov This level of activity was also observed in other cell lines, including the human uterine sarcoma MES-SA and the human ovarian cancer cell lines ES-2, MES-OV, and OVCAR-3. aacrjournals.orgnih.gov In another study, cabazitaxel demonstrated cytotoxicity in P388, HL60, KB, and Calc18 cell lines with IC50 values ranging from 3 to 29 ng/mL after a four-day exposure. tandfonline.comnih.gov
The following table summarizes the in vitro antiproliferative activity of cabazitaxel in chemotherapy-sensitive cell lines:
Table 1: In Vitro Antiproliferative Activity of Cabazitaxel in Chemotherapy-Sensitive Cell Lines
| Cell Line | Cancer Type | Cabazitaxel IC50 (µmol/L) | Docetaxel IC50 (µmol/L) |
|---|---|---|---|
| P388 | Murine Leukemia | 0.004 - 0.041 | 0.008 - 0.079 |
| HL60 | Human Promyelocytic Leukemia | 0.004 - 0.041 | 0.008 - 0.079 |
| KB | Human Cervical Adenocarcinoma | 0.004 - 0.041 | 0.008 - 0.079 |
| Calc18 | Human Breast Carcinoma | 0.004 - 0.041 | 0.008 - 0.079 |
| MCF-7 | Human Breast Cancer | Comparable to docetaxel | --- |
| MES-SA | Human Uterine Sarcoma | Comparable to docetaxel | --- |
| ES-2 | Human Ovarian Cancer | Comparable to docetaxel | --- |
| MES-OV | Human Ovarian Cancer | Comparable to docetaxel | --- |
| OVCAR-3 | Human Ovarian Cancer | Comparable to docetaxel | --- |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple preclinical studies.
A key feature of cabazitaxel is its significant activity in tumor cell lines that have developed resistance to docetaxel and other chemotherapy agents. dovepress.comnih.gov This enhanced efficacy is particularly evident in cell lines that overexpress P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance (MDR). dovepress.comnih.gov Cabazitaxel has demonstrated markedly greater antiproliferative activity than docetaxel in cell lines with acquired resistance to taxanes or other drugs like doxorubicin (B1662922) and vinblastine. dovepress.com
In a panel of resistant cell lines, the IC50 values for cabazitaxel ranged from 0.013 to 0.414 µmol/L, whereas for docetaxel, the range was significantly higher at 0.17 to 4.01 µmol/L. nih.govaacrjournals.org This indicates that a much lower concentration of cabazitaxel is needed to inhibit the growth of resistant cells compared to docetaxel. nih.govaacrjournals.org The resistance factor, which is the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive parental cell line, was found to be between 2 and 10 for cabazitaxel, compared to 5 to 59 for docetaxel in P-gp-expressing cell lines. dovepress.com This suggests that cabazitaxel is less affected by this common resistance mechanism. dovepress.com
For example, in the doxorubicin-selected MES-SA/Dx5 cell line, which is approximately 200-fold resistant to paclitaxel and docetaxel, it is only 15-fold resistant to cabazitaxel. aacrjournals.org Similarly, the docetaxel-selected MCF-7/TxT50 cell line is 60-fold resistant to paclitaxel and docetaxel but only 8.6-fold resistant to cabazitaxel. aacrjournals.org This superior activity is attributed to cabazitaxel's lower affinity for P-gp, which reduces its efflux from cancer cells. drugbank.com
The table below presents a comparison of the in vitro activity of cabazitaxel and docetaxel in resistant cell lines:
Table 2: In Vitro Antiproliferative Activity of Cabazitaxel in Resistant Cell Lines
| Cell Line | Resistance Mechanism | Cabazitaxel IC50 (µmol/L) | Docetaxel IC50 (µmol/L) | Cabazitaxel Resistance Factor | Docetaxel Resistance Factor |
|---|---|---|---|---|---|
| P388/TXT | P-gp overexpression | 0.013 - 0.414 | 0.17 - 4.01 | 2 - 10 | 5 - 59 |
| Calc18/TXT | P-gp overexpression | 0.013 - 0.414 | 0.17 - 4.01 | 2 - 10 | 5 - 59 |
| HL60/TAX | P-gp overexpression | 0.013 - 0.414 | 0.17 - 4.01 | 2 - 10 | 5 - 59 |
| P388/DOX | P-gp overexpression | 0.013 - 0.414 | 0.17 - 4.01 | 2 - 10 | 5 - 59 |
| KB-V1 | P-gp overexpression | 0.013 - 0.414 | 0.17 - 4.01 | 2 - 10 | 5 - 59 |
| MES-SA/Dx5 | Doxorubicin-selected | 15-fold resistant | ~200-fold resistant | 15 | ~200 |
| MCF-7/TxT50 | Docetaxel-selected | 8.6-fold resistant | ~60-fold resistant | 8.6 | ~60 |
Resistance Factor = IC50 (resistant cell line) / IC50 (parental cell line). Data compiled from various preclinical investigations.
Evaluation in Chemotherapy-Sensitive Tumor Cell Lines
In Vivo Antitumor Efficacy in Preclinical Models
Cabazitaxel has demonstrated broad and potent antitumor activity in a wide range of murine and human tumor xenograft models. nih.govaacrjournals.orgresearchgate.net In vivo studies have shown that cabazitaxel is effective against various tumor types, including melanoma, colon, mammary, pancreas, prostate, lung, gastric, head and neck, and kidney cancers. aacrjournals.orgnih.govaacrjournals.org The drug has been shown to induce complete tumor regressions in some models, such as murine colon C38 and pancreas P03 xenografts. tandfonline.comnih.gov
In human tumor xenografts, cabazitaxel has also exhibited high antitumor activity. For example, in three human colorectal cell lines (HCT-116, HCT-8, and HT-29), significant antitumor effects were observed. tandfonline.com In lung cancer models using NCI-H460 and A549 cell lines, cabazitaxel also demonstrated substantial antitumor activity. tandfonline.com The efficacy of cabazitaxel in these models is often superior to that of docetaxel, particularly in tumors that are less sensitive to the first-generation taxane (B156437). nih.gov
A significant finding from preclinical in vivo studies is the activity of cabazitaxel in tumor models with either innate or acquired resistance to taxanes. nih.govaacrjournals.orgnih.gov Cabazitaxel has shown efficacy in tumors that are poorly sensitive or inherently resistant to docetaxel. nih.govaacrjournals.org This includes models of Lewis lung carcinoma, pancreas P02, colon HCT-8, gastric GXF-209, and mammary UISO BCA-1 tumors. nih.govaacrjournals.org
In a model of acquired docetaxel resistance, B16/TXT melanoma, cabazitaxel demonstrated notable antitumor activity. nih.govaacrjournals.org In the human breast tumor UISO BCA-1 model, which has innate resistance to docetaxel, cabazitaxel was highly active, while docetaxel showed minimal effect. nih.gov Furthermore, in a castration-resistant prostate cancer (CRPC) xenograft model (PC346Enza) previously treated with enzalutamide, cabazitaxel showed a greater antitumor effect compared to docetaxel. asco.org After 46 days of treatment, the mean tumor volume was 61 mm³ for cabazitaxel-treated mice versus 258 mm³ for docetaxel-treated mice. asco.org
Prostate Adenocarcinoma: In preclinical models of prostate cancer, particularly castration-resistant prostate cancer (CRPC), cabazitaxel has shown significant efficacy. nih.gov In a patient-derived prostate tumor xenograft with induced resistance to castration (HID28), cabazitaxel demonstrated greater antitumor efficacy than docetaxel at the same dose, inhibiting tumor growth to 1.4% of the control group's volume compared to 16.7% for docetaxel. nih.gov Studies using prostate cancer cell lines such as VCaP, DU145, and PC-3 have also demonstrated the sensitivity of these cells to cabazitaxel. bvsalud.org
Glioblastoma: Cabazitaxel has shown promise in preclinical models of glioblastoma, a type of aggressive brain tumor. tandfonline.comdrugbank.com It can penetrate the blood-brain barrier, a significant advantage for treating central nervous system (CNS) tumors. drugbank.com In both subcutaneous and orthotopic murine xenografts of human glioblastoma cell lines (SF-295 and U251), cabazitaxel treatment led to complete tumor regression in a majority of the subcutaneously implanted tumors and in 4 out of 10 orthotopic U251 tumors. tandfonline.com Studies have shown that cabazitaxel is a potent cytotoxic agent for gliomas, significantly reducing their survival and proliferation at low concentrations. oncotarget.com It has also been found to inhibit glioma cell migration and invasion. oncotarget.com
Cervical Carcinoma: Preclinical data has indicated the in vitro activity of cabazitaxel against cervical adenocarcinoma cell lines such as KB, with an IC50 ranging from 3 to 29 ng/mL after a 4-day exposure. tandfonline.comnih.gov
Triple Negative Breast Cancer: While specific data on triple-negative breast cancer is not as extensively detailed in the provided context, the activity of cabazitaxel in docetaxel-resistant and multidrug-resistant cell lines, including breast cancer cell lines like MCF-7 and Calc18, suggests its potential efficacy in difficult-to-treat breast cancers. dovepress.comaacrjournals.orgaacrjournals.org Its ability to overcome P-gp-mediated resistance is particularly relevant for aggressive breast cancer subtypes. dovepress.comnih.gov
The following table summarizes the in vivo efficacy of cabazitaxel in specific preclinical cancer models:
Table 3: In Vivo Efficacy of Cabazitaxel in Specific Preclinical Cancer Models
| Cancer Model | Cell Line/Xenograft | Key Findings |
|---|---|---|
| Prostate Adenocarcinoma | HID28 (CRPC xenograft) | Greater tumor growth inhibition than docetaxel (1.4% vs 16.7% of control). nih.gov |
| PC346Enza (enzalutamide-resistant) | More effective than docetaxel (mean tumor volume 61 mm³ vs 258 mm³). asco.org | |
| VCaP, DU145, PC-3 | Demonstrated sensitivity to cabazitaxel in vitro. bvsalud.org | |
| Glioblastoma | SF-295, U251 (xenografts) | Complete tumor regression in a majority of subcutaneous and some orthotopic tumors. tandfonline.com |
| T98G, U87 | Reduced glioma cell proliferation and survival. oncotarget.com | |
| Cervical Carcinoma | KB (in vitro) | IC50 of 3-29 ng/mL. tandfonline.comnih.gov |
| Breast Cancer | Calc18 (in vitro) | IC50 of 3-29 ng/mL. tandfonline.comnih.gov |
Mechanisms of Resistance to Cabazitaxel Acetone in Preclinical Models
Role of Efflux Pumps in Modulating Resistance
Efflux pumps are a primary mechanism of multidrug resistance (MDR) in cancer cells, actively transporting chemotherapeutic agents out of the cell and reducing their intracellular concentration. The interaction of cabazitaxel (B1684091) with these pumps, particularly P-glycoprotein, is a key determinant of its efficacy and the development of resistance.
P-glycoprotein (P-gp/ABCB1) Low Affinity and its Significance in Resistance Circumvention
Cabazitaxel was specifically developed to overcome resistance mediated by P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1). nih.govnih.gov Preclinical evidence consistently demonstrates that cabazitaxel has a significantly lower affinity for P-gp compared to first-generation taxanes like paclitaxel (B517696) and docetaxel (B913). oncotarget.comresearchgate.netrsc.orgpatsnap.com This characteristic allows cabazitaxel to maintain higher intracellular concentrations in cancer cells that overexpress P-gp, thereby circumventing this common resistance mechanism. patsnap.com
In various preclinical models, including those with acquired resistance to docetaxel, cabazitaxel has shown marked antiproliferative activity. dovepress.comresearchgate.net Studies comparing cabazitaxel and docetaxel in cell lines overexpressing P-gp have shown that cabazitaxel has substantially lower resistance factors. tga.gov.au For instance, in a panel of resistant cell lines, the resistance factors for cabazitaxel ranged from 1.8 to 10, whereas for docetaxel, they were between 4.8 and 59. tga.gov.au This suggests that cabazitaxel is less affected by P-gp-mediated efflux, a finding supported by its efficacy in docetaxel-resistant tumors in vivo. nih.gov The ability of cabazitaxel to bypass P-gp-mediated resistance is considered a cornerstone of its clinical utility, particularly in patients who have failed prior taxane (B156437) therapy. nih.gov
Acquisition of ABCB1-Mediated Resistance upon Prolonged Exposure
Despite its low affinity for P-gp, prolonged exposure to cabazitaxel can lead to the development of resistance through the upregulation of ABCB1. nih.govaacrjournals.org Preclinical studies have shown that continuous selection of cancer cells with cabazitaxel can result in the activation and increased expression of ABCB1. oncotarget.comnih.gov For example, in a human breast cancer cell line (MCF-7) selected for resistance to cabazitaxel (MCF-7/CTAX), a 33-fold resistance to cabazitaxel was observed, which was associated with the activation of ABCB1. nih.govaacrjournals.org
Similarly, in docetaxel-resistant prostate cancer cell lines (C4-2B and DU145 derivatives), which already exhibit some level of taxane resistance, further exposure to cabazitaxel led to the development of robust cross-resistance to both docetaxel and cabazitaxel. nih.govresearchgate.netnih.gov This acquired resistance was strongly linked to a further increase in ABCB1 expression. nih.govresearchgate.netnih.gov Inhibition of ABCB1 function in these cabazitaxel-resistant cells, either through small-molecule inhibitors like elacridar (B1662867) or through anti-androgens such as bicalutamide (B1683754) and enzalutamide, was shown to resensitize the cells to cabazitaxel. nih.govaacrjournals.org These findings underscore that while cabazitaxel is a poor substrate for P-gp, sustained selective pressure can still drive the evolution of resistance through this well-established mechanism. nih.gov
Microtubule-Related Alterations and Drug Sensitivity
The primary mechanism of action for taxanes, including cabazitaxel, is the stabilization of microtubules, leading to mitotic arrest and cell death. patsnap.comdovepress.com Consequently, alterations in microtubule composition and dynamics are significant contributors to taxane resistance.
Elevated Class III β-Tubulin (TUBB3) Expression
A key mechanism of non-MDR-related resistance to taxanes involves changes in the expression of β-tubulin isotypes. nih.gov Elevated expression of class III β-tubulin (TUBB3) has been consistently associated with resistance to cabazitaxel in preclinical models. nih.govaacrjournals.orgmaayanlab.cloud In cabazitaxel-resistant MCF-7 cell variants (MCF-7/CTAX and MCF-7/CTAX-P), both RNA and protein levels of TUBB3 were found to be elevated. nih.govaacrjournals.org
High levels of TUBB3 are thought to confer resistance by altering microtubule dynamics, making them less susceptible to the stabilizing effects of taxanes. maayanlab.cloud Interestingly, the increased expression of TUBB3 was observed in cabazitaxel-resistant cells regardless of their P-gp status, suggesting it is an independent resistance mechanism. nih.govaacrjournals.org Silencing of the TUBB3 gene in cabazitaxel-resistant MCF-7/CTAX-P cells resulted in a modest but significant sensitization to cabazitaxel, confirming the partial role of TUBB3 in mediating this resistance. aacrjournals.org The expression of TUBB3 has been linked to poor prognosis and reduced response to taxane-based chemotherapy in various cancers. researchgate.nettaylorandfrancis.com
Impaired Tubulin Polymerization Dynamics
Resistance to cabazitaxel can also manifest through impaired tubulin polymerization in response to the drug. nih.govaacrjournals.org In the cabazitaxel-resistant MCF-7/CTAX-P cell line, which does not overexpress P-gp, a reduced baseline level of stabilized microtubules was observed. nih.govaacrjournals.org When these resistant cells were treated with cabazitaxel, they showed a significantly impaired ability to increase tubulin polymerization compared to the parental, sensitive cells. nih.govaacrjournals.org
This impairment in polymerization dynamics suggests that the microtubules in the resistant cells are less responsive to the stabilizing action of cabazitaxel. nih.gov This could be due to a reduced binding of the drug to the microtubules. aacrjournals.org The altered dynamics are not only a mechanism of resistance but also a functional consequence of the molecular changes within the cell, such as the elevated TUBB3 expression. nih.govaacrjournals.org Furthermore, cabazitaxel-resistant cells with impaired tubulin polymerization were found to be hypersensitive to microtubule-depolymerizing agents like vinca (B1221190) alkaloids. nih.govaacrjournals.org
Molecular and Genetic Determinants of Resistance
Beyond efflux pumps and microtubule alterations, a range of other molecular and genetic factors have been implicated in preclinical models of cabazitaxel resistance.
In prostate cancer models, the overexpression of the ETS-related gene (ERG) has been shown to cause resistance to cabazitaxel. explorationpub.com Conversely, tumors lacking the retinoblastoma (RB1) tumor suppressor gene appear to be more responsive to cabazitaxel treatment. explorationpub.com
Studies on cabazitaxel-resistant cell lines have also identified other potential biomarkers and mediators of resistance. For instance, in MCF-7 variants resistant to cabazitaxel, decreased expression of BRCA1 and alterations in epithelial-mesenchymal transition (EMT) markers were observed. nih.govnih.gov In prostate cancer cell lines that developed resistance to cabazitaxel, a cDNA microarray analysis suggested the involvement of additional genes beyond P-gp, although these are yet to be fully characterized. oncotarget.com Furthermore, in some preclinical models, resistance to cabazitaxel has been associated with the activation of signaling pathways such as the PI3K/AKT/mTOR pathway and the upregulation of the oxytocin (B344502) receptor. pensoft.net
The following table provides a summary of key preclinical findings on cabazitaxel resistance:
Involvement of BRCA1 and Epithelial-Mesenchymal Transition (EMT) Markers
Preclinical studies have identified several molecular mechanisms that contribute to resistance to cabazitaxel acetone (B3395972). One significant pathway involves the downregulation of BRCA1 and alterations in markers associated with the epithelial-mesenchymal transition (EMT). nih.govaacrjournals.org
In cabazitaxel-resistant breast cancer cell lines (MCF-7/CTAX and MCF-7/CTAX-P), a notable decrease in BRCA1 expression has been observed. nih.govaacrjournals.org Specifically, the non-multidrug resistant variant, MCF-7/CTAX-P, showed a more significant reduction in BRCA1 levels (70% decrease) compared to the multidrug-resistant MCF-7/CTAX variant (35% decrease). aacrjournals.org To further validate the role of BRCA1 in cabazitaxel sensitivity, silencing the BRCA1 gene in the parental MCF-7 cell line resulted in increased resistance to the drug. nih.govaacrjournals.org
Concurrent with BRCA1 downregulation, the development of cabazitaxel resistance is also linked to changes indicative of EMT. nih.govaacrjournals.org Gene expression profiling of cabazitaxel-selected variants revealed an increase in the mesenchymal marker, Vimentin (VIM), and a decrease in the epithelial cell-cell adhesion glycoprotein, E-cadherin (CDH1), when compared to the parental cells. nih.govaacrjournals.org This shift towards a mesenchymal phenotype is a known contributor to chemoresistance, including resistance to taxanes. nih.gov The acquisition of mesenchymal properties has been associated with an upregulation of class III β-tubulin (TUBB3), another factor implicated in taxane resistance. nih.gov
These findings suggest that a combination of reduced BRCA1 expression and the induction of an EMT phenotype are key mechanisms of acquired resistance to cabazitaxel in preclinical models. nih.govaacrjournals.org
ETS-Related Gene (ERG) Overexpression in Prostate Cancer Models
Overexpression of the ETS-Related Gene (ERG), a common event in prostate cancer, has been identified as a significant factor in conferring resistance to cabazitaxel. explorationpub.comnih.govnih.govcornell.edu Preclinical studies using both in vitro and in vivo models of castration-resistant prostate cancer (CRPC) have demonstrated that increased ERG expression is associated with decreased sensitivity to taxanes, including cabazitaxel. nih.govnih.govcornell.edu
The mechanism by which ERG promotes resistance involves its interaction with tubulin, the target of taxane drugs. nih.govnih.gov ERG has been shown to affect multiple aspects of microtubule dynamics, which in turn inhibits the effective binding of cabazitaxel to tubulin. nih.govnih.govcornell.edu This interference with drug-target engagement ultimately reduces the cytotoxic effects of the chemotherapy. nih.govnih.gov
In vitro experiments have shown that reducing ERG levels in VCaP cells, which endogenously express the TMPRSS2-ERG fusion gene, leads to increased sensitivity to cabazitaxel. nih.gov Conversely, stable or inducible overexpression of ERG in prostate cancer cell lines results in decreased sensitivity to the drug. nih.gov In vivo studies using xenograft models have further confirmed these findings, showing that tumors with ERG overexpression exhibit reduced sensitivity to cabazitaxel treatment compared to control tumors. nih.gov
These preclinical findings highlight the role of ERG, not just as a regulator of gene expression, but also as a protein that can function outside the nucleus to directly impact the efficacy of microtubule-targeting agents like cabazitaxel. nih.govcornell.edu
Influence of Androgen Receptor Splice Variants (e.g., AR-V7)
The androgen receptor (AR) and its splice variants, particularly AR-V7, play a complex role in the response to taxane-based chemotherapy in prostate cancer. While AR-V7 is strongly associated with resistance to AR-targeted therapies like abiraterone (B193195) and enzalutamide, its influence on cabazitaxel sensitivity is less straightforward. mycancergenome.orgnih.govamegroups.org
AR-V7 is a constitutively active variant of the AR that lacks the ligand-binding domain, allowing it to drive tumor growth even in a castrate environment. mdpi.com Taxanes, including cabazitaxel, are known to inhibit AR signaling by affecting microtubule-dependent processes, which can include the nuclear translocation of the AR. mdpi.com
However, other research suggests that the absence of AR splice variants might be associated with a better response to taxanes. nih.gov This has led to the hypothesis that tumors expressing full-length AR (AR-FL) might be the most sensitive to taxane treatment, followed by those expressing other variants, with AR-V7 expressing tumors being potentially less sensitive. nih.gov It's important to note that the presence of AR-V7 does not appear to confer primary resistance to taxanes in the same way it does for AR-targeted agents. amegroups.org
The interplay between AR-V7 and cabazitaxel is an area of ongoing research, with current evidence suggesting that while AR-V7 status is a strong negative predictor for AR-targeted therapies, it does not appear to be a definitive biomarker of resistance to cabazitaxel. mycancergenome.orgnih.govamegroups.org
Retinoblastoma (RB) Status and Response in Preclinical Models
The status of the retinoblastoma (RB) tumor suppressor protein has been identified as a potential determinant of response to cabazitaxel in preclinical models of prostate cancer. explorationpub.comnih.gov Research indicates that tumors with a deficiency in RB may exhibit a more favorable response to cabazitaxel treatment. explorationpub.comnih.govaetna.com
Metastatic castration-resistant prostate cancer (mCRPC) often presents with RB protein deficiency, which can render these cancer cells hypersensitive to taxanes like cabazitaxel. aetna.com The loss or inactivation of RB can lead to an increase in the levels of AR mRNA and protein, promoting castrate-resistant growth. oaepublish.com While this can contribute to resistance to hormonal therapies, it may simultaneously create a vulnerability to taxane-based chemotherapy.
Preclinical studies have provided evidence supporting the link between RB status and cabazitaxel sensitivity. aetna.com Furthermore, clinical trial data is being analyzed to correlate RB status with clinical outcomes in patients treated with cabazitaxel. researchgate.netresearchgate.net The CABACARE trial, for instance, is evaluating the influence of RB status measured in circulating epithelial cells on the activity of cabazitaxel. researchgate.netresearchgate.net
The emerging preclinical data suggests that the RB status of a tumor could be a valuable biomarker for predicting the efficacy of cabazitaxel, with RB-deficient tumors potentially being more susceptible to its cytotoxic effects. explorationpub.comnih.govaetna.com
Role of IGF1R/GATA2-IGF2 Signaling Axis
A key signaling pathway implicated in resistance to chemotherapy, including cabazitaxel, in preclinical prostate cancer models is the GATA2-IGF2 axis. aacrjournals.orgnih.govcnr.it This pathway involves the transcription factor GATA2, which regulates the expression of Insulin-like Growth Factor 2 (IGF2). aacrjournals.orgnih.gov
Upregulation of GATA2 has been identified as a regulator of chemotherapy resistance and tumorigenicity in lethal prostate cancer. aacrjournals.orgnih.gov Mechanistically, GATA2 directly increases the expression of IGF2. aacrjournals.orgnih.gov This elevated IGF2 then activates its receptors, IGF1R and the insulin (B600854) receptor (INSR), which in turn triggers a downstream polykinase signaling program that promotes cell survival and proliferation. aacrjournals.orgnih.gov
Preclinical studies have demonstrated that knockdown of GATA2 in chemotherapy-resistant prostate cancer cell cultures sensitizes them to both docetaxel and cabazitaxel. nih.gov This sensitization is accompanied by an increased induction of apoptosis. nih.gov
Furthermore, the inhibition of IGF1R has been shown to improve sensitivity to both docetaxel and cabazitaxel in resistant cell lines. nih.gov The use of a selective IGF1R/INSR inhibitor, OSI-906, was observed to enhance the efficacy of these taxanes. nih.gov This suggests that targeting the IGF1R/GATA2-IGF2 signaling axis could be a viable strategy to overcome resistance to cabazitaxel.
These findings highlight the GATA2-IGF2 axis as a significant contributor to an aggressive and chemotherapy-resistant phenotype in prostate cancer, and a promising target for therapeutic intervention to restore sensitivity to agents like cabazitaxel. aacrjournals.orgnih.gov
Preclinical Strategies to Overcome Resistance
Development of Multidrug Resistance Protein Inhibitors
A significant mechanism of resistance to chemotherapeutic agents, including taxanes, is the overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.govaacrjournals.orgtga.gov.au These proteins act as efflux pumps, actively transporting drugs out of cancer cells and thereby reducing their intracellular concentration and efficacy. patsnap.com While cabazitaxel was developed to have a lower affinity for P-gp compared to other taxanes like docetaxel and paclitaxel, resistance can still develop through the activation of these transporters. nih.govaacrjournals.orgpatsnap.comresearchgate.net
Preclinical research has focused on the development of MDR protein inhibitors to be used in combination with chemotherapy to overcome this resistance. nih.govmdpi.com The co-administration of an MDR inhibitor with a chemotherapeutic drug aims to increase the intracellular accumulation of the drug, thus restoring its cytotoxic effect. mdpi.com
In preclinical models, the use of MDR inhibitors has shown promise in reversing cabazitaxel resistance. For example, in cabazitaxel-resistant MCF-7 breast cancer cells where resistance was driven by ABCB1 activation, the addition of the P-gp inhibitor PSC-833 was able to modulate the resistance. nih.govaacrjournals.org While complete reversal to parental sensitivity levels was observed in some P-gp positive cell models, a residual resistance to cabazitaxel remained in the MCF-7/CTAX variant even with MDR inhibition, suggesting that other resistance mechanisms are also at play. nih.govaacrjournals.org
The development of nanoparticle-based drug delivery systems is another strategy being explored to overcome MDR. aacrjournals.org Nanoparticles can potentially bypass MDR-mediated efflux by releasing the drug in a sustained manner within the cell or by reducing the interaction of the drug with the MDR proteins. aacrjournals.org
While the concept of using MDR inhibitors is well-established in preclinical studies, the clinical translation has been challenging. mdpi.com Nevertheless, the development of more effective and less toxic MDR protein inhibitors remains an active area of research to enhance the efficacy of chemotherapies like cabazitaxel.
Modulating β-Tubulin Isoforms
Alterations in the expression of β-tubulin isotypes, the building blocks of microtubules, represent a significant mechanism of resistance to taxane-based chemotherapies. In the context of cabazitaxel, preclinical studies have frequently identified the overexpression of class III β-tubulin (TUBB3) as a key factor in acquired resistance. nih.govaacrjournals.orgmdpi.com
In studies developing cabazitaxel-resistant variants from MCF-7 human breast cancer cells, elevated levels of TUBB3 RNA and protein were observed in both variants selected with cabazitaxel alone (MCF-7/CTAX) and those co-selected with a P-glycoprotein (P-gp) inhibitor (MCF-7/CTAX-P). nih.govaacrjournals.org This indicates that TUBB3 overexpression is a resistance mechanism independent of P-gp-mediated drug efflux. nih.gov The functional role of TUBB3 in conferring resistance was confirmed through gene silencing experiments. Transient silencing of the TUBB3 gene in the resistant MCF-7/CTAX-P cell line led to a modest but notable sensitization to cabazitaxel. nih.govaacrjournals.org Similarly, in prostate cancer cell lines, TUBB3 knockdown was shown to re-sensitize docetaxel-resistant cells to cabazitaxel, suggesting TUBB3 mediates cross-resistance between the two taxanes. mdpi.com
Interestingly, the relationship between cabazitaxel and TUBB3 is more complex than for first-generation taxanes. Some research suggests that cabazitaxel may be unusual among microtubule-targeted agents in its superior efficacy in tumors that overexpress TUBB3. nih.govresearchgate.net One in vitro study found that cabazitaxel suppresses microtubule dynamic instability more potently in the presence of βIII-tubulin than in its absence, a phenomenon not observed with docetaxel. nih.gov This enhanced activity was also seen in MCF7 cells with normal TUBB3 levels compared to those where TUBB3 expression was reduced via siRNA. nih.gov Theoretical modeling studies support this, showing that while overexpression of βIII-tubulin significantly reduces the binding efficacy of paclitaxel and docetaxel, its influence on cabazitaxel binding is minimal. researchgate.net
Despite this, elevated TUBB3 remains a common feature in many cabazitaxel-resistant preclinical models, often in conjunction with other resistance mechanisms. nih.govaacrjournals.org For instance, in the MCF-7/TxTP50 cell line, which has elevated TUBB3 levels as a non-MDR resistance mechanism, there was significant cross-resistance to cabazitaxel. aacrjournals.org
Table 1: Preclinical Research on β-Tubulin Isoform Modulation in Cabazitaxel Resistance
| Cell Line/Model | Cancer Type | Key Finding | Impact on Cabazitaxel Sensitivity | Citation(s) |
| MCF-7/CTAX & MCF-7/CTAX-P | Breast Cancer | Elevated expression of class III β-tubulin (TUBB3) protein and RNA. | Associated with acquired resistance. | nih.govaacrjournals.orgaacrjournals.org |
| MCF-7/CTAX-P | Breast Cancer | Transient silencing of TUBB3 gene via siRNA. | Modestly sensitized cells to cabazitaxel. | nih.govaacrjournals.org |
| Docetaxel-Resistant Prostate Cancer Cells | Prostate Cancer | Knockdown of TUBB3. | Re-sensitized resistant cells to cabazitaxel. | mdpi.com |
| MCF7 Cells | Breast Cancer | siRNA-mediated reduction of βIII-tubulin expression. | Reduced the mitotic arrest and microtubule stabilization effects of cabazitaxel. | nih.gov |
| Bovine brain tubulin (in vitro) | N/A | Comparison of microtubules with and without βIII-tubulin. | Cabazitaxel was more potent at suppressing microtubule dynamics in the presence of βIII-tubulin. | nih.gov |
Preclinical Combination Therapies to Reverse Resistance
To overcome acquired resistance to cabazitaxel, various combination therapies have been explored in preclinical settings. These strategies often target the specific mechanisms driving resistance, such as drug efflux pumps or altered signaling pathways.
A primary mechanism of taxane resistance is the overexpression of the drug efflux pump P-glycoprotein (P-gp), encoded by the ABCB1 gene. nih.govdovepress.com Preclinical studies show that docetaxel-resistant prostate cancer cells (TaxR and DU145-DTXR), which overexpress ABCB1, are cross-resistant to cabazitaxel. nih.gov This cross-resistance can be reversed by co-administration with a P-gp inhibitor. The small molecule inhibitor elacridar was shown to re-sensitize these resistant cells to cabazitaxel, restoring the cell death response. nih.govaacrjournals.org
Interestingly, certain anti-androgen drugs have been found to inhibit ABCB1 activity. In docetaxel-resistant prostate cancer cell lines, both bicalutamide and enzalutamide were able to reverse cabazitaxel resistance. nih.govaacrjournals.org The combination of either anti-androgen with cabazitaxel significantly increased cell death and reduced cell proliferation compared to single-agent treatment. nih.govaacrjournals.org Notably, these studies found that the re-sensitization effect of anti-androgens was far more effective when combined with cabazitaxel compared to a docetaxel re-challenge. nih.gov
Other signaling pathways have also been targeted to reverse cabazitaxel resistance. The PI3K/AKT pathway is implicated in taxane resistance, partly through its regulation of TUBB3. mdpi.comresearchgate.net The PI3K inhibitor LY294002 was found to suppress TUBB3 expression in cabazitaxel-resistant prostate cancer cells. mdpi.com Combination therapy with LY294002 successfully re-sensitized these resistant cells to cabazitaxel, representing a novel strategy to overcome TUBB3-mediated resistance. mdpi.com
Survivin, an inhibitor of apoptosis, is another target for reversing cabazitaxel resistance. In a castration-resistant prostate cancer cell line with acquired cabazitaxel resistance (22Rv1-CR), survivin expression was significantly elevated. iiarjournals.org The small-molecule survivin inhibitor YM155 was investigated in this model. While YM155 alone had poor efficacy, its combination with cabazitaxel significantly inhibited tumor growth in vivo. iiarjournals.orgiiarjournals.org YM155 treatment reduced survivin expression, thereby augmenting the therapeutic effect of cabazitaxel. iiarjournals.orgiiarjournals.org
Further research has identified other potential combination agents. Based on observed synergism in an in vivo tumor model, cisplatin has been investigated clinically in combination with cabazitaxel. nih.gov In another study, the antipsychotic drug pimozide was identified as a candidate for overcoming cabazitaxel resistance in prostate cancer by targeting Aurora kinase B (AURKB) and Kinesin Family Member 20A (KIF20A). researchgate.net
Table 2: Preclinical Combination Therapies to Overcome Cabazitaxel Resistance
| Combination Agent | Target/Mechanism | Cancer Model | Outcome | Citation(s) |
| Elacridar | ABCB1/P-gp inhibitor | Docetaxel-resistant prostate cancer cells (TaxR, DU145-DTXR) | Re-sensitized resistant cells to cabazitaxel; restored cell death response. | nih.govaacrjournals.org |
| Bicalutamide | Anti-androgen; ABCB1 ATPase inhibitor | Docetaxel-resistant prostate cancer cells (TaxR, DU145-DTXR) | Re-sensitized resistant cells to cabazitaxel; increased cell death. | nih.govaacrjournals.org |
| Enzalutamide | Anti-androgen; ABCB1 ATPase inhibitor | Docetaxel-resistant prostate cancer cells (TaxR, DU145-DTXR) | Re-sensitized resistant cells to cabazitaxel; increased cell death. | nih.govaacrjournals.org |
| LY294002 | PI3K inhibitor | Cabazitaxel-resistant prostate cancer cells | Suppressed TUBB3 expression and re-sensitized cells to cabazitaxel. | mdpi.com |
| YM155 | Survivin inhibitor | Cabazitaxel-resistant CRPC cells (22Rv1-CR) | Reversed cabazitaxel resistance and inhibited tumor growth in vivo. | iiarjournals.orgiiarjournals.org |
| Cisplatin | DNA cross-linking agent | In vivo tumor models | Demonstrated therapeutic synergism with cabazitaxel. | nih.gov |
| Pimozide | AURKB and KIF20A inhibitor | Cabazitaxel-resistant prostate cancer cells | Identified as a potential agent to overcome resistance. | researchgate.net |
Advanced Drug Delivery Systems for Cabazitaxel Acetone
Nanoparticle-Based Delivery Platforms
Nanoparticle-based delivery systems offer a promising approach to improve the therapeutic window of cabazitaxel (B1684091) by enhancing its solubility, modulating its pharmacokinetic profile, and enabling targeted delivery to tumor tissues.
Self-Assembling Prodrug Nanoparticles (e.g., Docosahexaenoic Acid Conjugates)
A notable strategy in cabazitaxel delivery involves the creation of self-assembling prodrug nanoparticles. This approach often utilizes conjugation with biocompatible molecules like docosahexaenoic acid (DHA), an omega-3 fatty acid.
Tethering DHA to cabazitaxel via a hydrolyzable ester bond creates an amphiphilic prodrug. researchgate.net This conjugate possesses the intrinsic ability to self-assemble into nanoparticles in an aqueous environment, eliminating the need for exogenous excipients. aacrjournals.orgnih.govsemanticscholar.org This self-assembly is typically achieved through a nanoprecipitation method, where a solution of the DHA-cabazitaxel conjugate in an organic solvent, such as acetone (B3395972), is rapidly injected into water. aacrjournals.orgmdpi.com The resulting nanoparticles can be further stabilized by PEGylation, for instance, by incorporating amphiphilic copolymers like DSPE-PEG2000 during the assembly process. semanticscholar.org
These self-assembled nanomedicines (SNMs) have demonstrated the ability to retain high antiproliferative activity. semanticscholar.org Furthermore, in vivo studies have shown that these PEGylated nanoparticles assembled from cabazitaxel prodrugs exhibit substantially reduced systemic toxicity. semanticscholar.org This reduction in toxicity may allow for dose intensification in clinical settings, potentially leading to improved therapeutic outcomes. nih.govsemanticscholar.org
Table 1: Characteristics of Self-Assembling Cabazitaxel-DHA Nanoparticles
| Feature | Description | Reference |
|---|---|---|
| Assembly Method | Nanoprecipitation of DHA-cabazitaxel conjugate | aacrjournals.orgmdpi.com |
| Stabilization | PEGylation with amphiphilic copolymers (e.g., DSPE-PEG2000) | semanticscholar.org |
| Key Advantage | Reduced systemic toxicity compared to free drug | semanticscholar.org |
| Potential Clinical Impact | Enables dose intensification for improved efficacy | nih.govsemanticscholar.org |
Polymeric Nanoparticles (e.g., PEGylated, Poly(alkyl cyanoacrylate))
Polymeric nanoparticles are a versatile platform for cabazitaxel delivery, with poly(alkyl cyanoacrylate) (PACA) nanoparticles being a prominent example. researchgate.netunit.nontnu.no These biodegradable and biocompatible nanoparticles can be synthesized via methods like miniemulsion polymerization. unit.nontnu.nontnu.no The process involves creating an oil phase containing the alkyl cyanoacrylate monomer (such as 2-ethylbutyl cyanoacrylate or 2-ethylhexyl cyanoacrylate) and a water phase with stabilizers like polyethylene (B3416737) glycol (PEG). unit.nontnu.nodovepress.com
PEGylation of PACA nanoparticles is crucial as it provides colloidal stability, preventing aggregation in biological fluids. unit.no Cabazitaxel can be efficiently encapsulated within the hydrophobic core of these nanoparticles with a high drug payload. ntnu.nodovepress.com For instance, cabazitaxel-loaded poly(2-ethylbutyl cyanoacrylate) (PEBCA) nanoparticles have been developed with a drug payload of 10 wt% and a loading efficiency close to 100%. ntnu.no
These polymeric nanocarriers have shown promise in preclinical studies. They can enhance the therapeutic efficacy of cabazitaxel in various cancer models, including patient-derived xenograft models of triple-negative breast cancer. dovepress.com The use of different alkyl cyanoacrylate monomers allows for the tuning of the nanoparticle properties, potentially optimizing drug delivery for specific applications. ntnu.nodovepress.com
Table 2: Properties of Cabazitaxel-Loaded Polymeric Nanoparticles
| Nanoparticle Type | Monomer | Size Range (nm) | Drug Payload | Reference |
|---|---|---|---|---|
| PEBCA-CBZ NPs | 2-ethylbutyl cyanoacrylate | 100-160 | 10 wt% | ntnu.nodovepress.com |
| PEHCA-CBZ NPs | 2-ethylhexyl cyanoacrylate | 100-160 | Not specified | dovepress.com |
| PACA NPs | Alkyl cyanoacrylate | 125-181 | 9.6-14.2 mg/mL | unit.no |
Lipid-Based and Albumin-Based Nanocarriers
Lipid-based and albumin-based nanocarriers represent another important class of delivery systems for cabazitaxel. Human serum albumin (HSA) nanoparticles are particularly attractive due to albumin's biocompatibility, biodegradability, and ability to bind hydrophobic drugs. acs.orgresearchgate.net
Cabazitaxel-loaded HSA nanoparticles can be prepared using methods such as a salting-out technique, avoiding the need for chemical cross-linking agents. acs.orgdovepress.com These nanoparticles have demonstrated the ability to prolong the blood circulation of cabazitaxel and enhance its accumulation in tumors. dovepress.com For example, a study showed that the half-life of cabazitaxel in HSA nanoparticles was significantly higher than that of the commercial formulation. dovepress.com Furthermore, tumor-targeted albumin nanoparticles, co-delivering cabazitaxel and indocyanine green, have achieved high tumor inhibition rates in preclinical models. nih.gov
Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles, have also been explored for cabazitaxel delivery. nih.gov For instance, hyaluronic acid-functionalized solid lipid nanoparticles have been shown to enhance cellular penetration and cytotoxicity in CD44-positive breast cancer cell lines. nih.gov These systems offer the potential for sustained drug release and improved therapeutic outcomes. nih.gov
Prodrug-Enabled Nanomedicines for Enhanced Delivery
The development of prodrugs, which are inactive drug derivatives that are converted to the active form in the body, is a key strategy to improve the delivery of cabazitaxel. When combined with nanotechnology, prodrugs can offer enhanced tumor targeting and controlled release.
Acid-Sensitive Prodrugs for Tumor Microenvironment Targeting
The acidic microenvironment of tumors provides a unique opportunity for targeted drug delivery. Researchers have designed acid-sensitive prodrugs of cabazitaxel that remain stable at physiological pH but release the active drug in the lower pH conditions found in tumors. researchgate.netccspublishing.org.cnresearchgate.net
One approach involves linking cabazitaxel to a hydrophilic polymer like PEG via an acid-labile linker, such as an acyclic ketal. researchgate.netccspublishing.org.cn These PEGylated acyclic-ketal-linked cabazitaxel prodrugs (PKCs) are highly water-soluble and can rapidly hydrolyze in a mildly acidic environment to release cabazitaxel. researchgate.netccspublishing.org.cn This strategy aims to increase the drug's concentration at the tumor site while minimizing its exposure to healthy tissues. researchgate.netresearchgate.net Preclinical studies have shown that these acid-sensitive prodrugs exhibit better antitumor efficacy and safety compared to conventional cabazitaxel formulations. researchgate.netresearchgate.net
Another type of acid-sensitive linkage used is the hydrazone bond. ccspublishing.org.cn By conjugating a drug to a polymer through a hydrazone linkage, a prodrug can be created that is stable at neutral pH but cleaves in the acidic environment of endosomes and lysosomes within cancer cells. rsc.org
Sustained Release Profiles from Nanocarriers in Vitro
A key advantage of encapsulating cabazitaxel or its prodrugs in nanocarriers is the ability to achieve a sustained release profile. In vitro release studies are crucial for characterizing the release kinetics of these nanoformulations.
For example, cabazitaxel-loaded PLGA nanoparticles and PEGylated liposomes have been shown to provide a sustained in vitro release of the drug for over 28 days. nih.gov Similarly, cabazitaxel-loaded nanodiscs have demonstrated a sustained drug release for up to 24 hours, preceded by an initial burst release. researchgate.net
The release can also be designed to be responsive to specific stimuli. For instance, redox-responsive nanoparticles, which release the drug in the presence of reducing agents like dithiothreitol (B142953) (DTT) that mimic the intracellular environment, have been developed. nih.gov In one study, nanoparticles loaded with a reduction-sensitive stearyl alcohol-cabazitaxel prodrug released nearly 80% of the drug within 4 hours in the presence of DTT, while being stable in its absence. mdpi.com
The ability to control the release of cabazitaxel from nanocarriers is a critical factor in optimizing its therapeutic efficacy and reducing its toxicity.
Table 3: In Vitro Release Characteristics of Cabazitaxel Nanocarriers
| Nanocarrier System | Release Profile | Triggering Condition | Reference |
|---|---|---|---|
| PLGA Nanoparticles | Sustained release for >28 days | Not applicable | nih.gov |
| PEGylated Liposomes | Sustained release for >28 days | Not applicable | nih.gov |
| Nanodiscs | Sustained release for up to 24 hours | Not applicable | researchgate.net |
| Redox-Responsive Prodrug Nanoassemblies | ~80% release within 4 hours | 10 mM DTT | mdpi.com |
| Lipid-Polymer Hybrid Nanoparticles (NYPs) | Slower release vs. NPs in pH 1.2 and 6.8 | pH | acs.org |
Improved Drug Accumulation and Retention in Tumor Sites in Preclinical Models
Advanced drug delivery systems for cabazitaxel acetone have demonstrated significant improvements in drug accumulation and retention within tumor tissues in various preclinical models. These systems are designed to enhance the therapeutic index of cabazitaxel by increasing its concentration at the site of action while minimizing systemic exposure.
One approach involves the use of prodrug-loaded nanoparticles. For instance, nanoparticles loaded with a cabazitaxel prodrug (pLAn-SS-CTX NPs) were shown to have higher drug accumulation in tumor tissues compared to free cabazitaxel. At 24 hours post-injection in tumor-bearing mice, these nanoparticles resulted in drug concentrations that were 3.6 to 3.9 times higher than that of the free drug formulation.
Another strategy utilizes docosahexaenoic acid (DHA) conjugated to cabazitaxel to form self-assembling nanoparticles (dCTX NPs). researchgate.net This formulation was developed to enhance nanoparticle retention and tumor delivery. researchgate.net Preclinical evaluation of these dCTX NPs in a docetaxel-resistant cervical tumor xenograft-bearing mouse model showed augmented therapeutic efficacy compared to solution-based free drugs. researchgate.net The encapsulation of the DHA-cabazitaxel prodrug within long-circulating poly(ethylene glycol)-block-poly(D,L-lactic acid) (PEG-b-PLA) nanoparticles was key to improving the pharmacokinetic profile. aacrjournals.org
Furthermore, cabazitaxel-loaded poly(2-alkyl cyanoacrylate) (PACA) nanoparticles have been investigated for their potential to improve treatment response in in vivo models of peritoneal metastases. nih.gov These nanoparticles have the capacity to favorably alter the pharmacokinetics and bioavailability of the encapsulated drug. nih.gov In vivo biodistribution studies using a patient-derived xenograft (PDX) model of breast cancer (HBCx39) have been conducted to validate their therapeutic efficacy. nih.gov
The table below summarizes the findings from a preclinical study comparing the tumor accumulation of different cabazitaxel formulations.
| Formulation | Animal Model | Tumor Type | Fold Increase in Tumor Accumulation (vs. Free Cabazitaxel) | Reference |
| pLA15-SS-CTX NPs | Balb/c nude mice | Human prostate DU145 | 3.9-fold | |
| pLA50-SS-CTX NPs | Balb/c nude mice | Human prostate DU145 | 3.6-fold | |
| dCTX NPs | HeLa/DTX xenograft-bearing mice | Docetaxel-resistant cervical | Not specified | researchgate.netnih.gov |
| PACA NPs | PDX models of breast cancer | Breast cancer | Not specified | nih.gov |
Targeted Delivery Strategies in Preclinical Settings
Active Targeting with Specific Ligands (e.g., PSMA)
Active targeting strategies aim to enhance the delivery of cabazitaxel to tumor cells by decorating the surface of nanocarriers with ligands that bind to specific receptors overexpressed on cancer cells. A prominent target for prostate cancer is the prostate-specific membrane antigen (PSMA). frontiersin.orgnih.gov
In preclinical studies, novel selectively targeted nanoparticles have been developed for the treatment of prostate cancer. nih.gov These systems are often based on PEGylated nanostructured lipid carriers (NLCs) decorated with a selective ligand targeting PSMA. nih.gov In one such study, cabazitaxel-loaded NLCs with a PSMA-targeting ligand were developed. nih.govresearchgate.net These nanoparticles were selectively internalized into PSMA-overexpressing prostate cancer cells, leading to a dose-dependent growth inhibition that was markedly more potent than the free drug. nih.govresearchgate.net The uptake of these targeted nanoparticles is initiated via receptor-mediated endocytosis, which facilitates the intracellular release of the drug. frontiersin.orgnih.gov
Another approach involves the development of enzyme-responsive, PSMA-targeting polymeric micelles for cabazitaxel delivery. nih.gov In these systems, a PSMA-targeting ligand, such as 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), is coupled to the micelle surface. nih.gov Preclinical evaluations in prostate cancer cell monolayers and 3D tumor spheroids demonstrated that DUPA-coupled micelles had significantly higher cellular uptake and tumor penetration compared to non-targeted micelles. nih.gov This enhanced uptake translated to the highest anti-tumor activity in mice bearing xenograft tumors. nih.gov
The table below presents data from a preclinical study on PSMA-targeted cabazitaxel nanoparticles.
| Nanoparticle Formulation | Targeting Ligand | Cancer Cell Line | Key Finding | Reference |
| Cabazitaxel-loaded NLCs | PSMA ligand | PSMA-positive prostate cancer cells | Selective internalization and potent growth inhibition at pM concentrations. | nih.govresearchgate.net |
| DUPA-coupled polymeric micelles | DUPA | PSMA-positive C4-2 prostate cancer cells | 3- to 5-fold higher uptake compared to free cabazitaxel after 0.5 and 1 hour. | nih.gov |
Passive Targeting via Enhanced Permeability and Retention (EPR) Effect
Passive targeting of cabazitaxel to tumor tissues is primarily achieved through the enhanced permeability and retention (EPR) effect. buffalo.eduresearchgate.net This phenomenon is characteristic of solid tumors, which have leaky blood vessels and poor lymphatic drainage, leading to the accumulation of nanoparticles. thno.org
Nanoparticle formulations, such as those made with poly(ethylene glycol)-block-poly(D,L-lactic acid) (PEG-b-PLA), can have long circulation times, which allows them to take advantage of the EPR effect for increased tumor uptake. buffalo.edu Several preclinical studies have utilized this strategy for cabazitaxel delivery. researchgate.net For example, cabazitaxel-PEG prodrugs have been synthesized to self-assemble into nanoparticles capable of accumulating in prostate tumor tissues through the EPR effect. researchgate.net
In a preclinical study involving a nanococktail of a dual PI3K/mTOR inhibitor and cabazitaxel, noninvasive near-infrared fluorescence (NIRF) optical imaging was used to monitor the biodistribution of DiD-labeled nanoparticles in a xenograft tumor model. nih.gov The results showed that the nanoparticles preferentially accumulated at the tumor site, with a significant contrast in fluorescence signal observed between the tumor and background at 24 hours post-administration, which was sustained for up to 72 hours. nih.gov This accumulation was attributed to the EPR effect. nih.gov
It is important to note that while the EPR effect is a widely accepted concept for passive targeting, some research suggests that relying solely on this effect may not be sufficient for optimal drug delivery in all cases. frontiersin.org
Pharmacokinetic and Biodistribution Implications in Preclinical Studies
Impact on Systemic Circulation and Half-Life
Advanced drug delivery systems have been shown to significantly alter the pharmacokinetic profile of this compound in preclinical studies, generally leading to a longer systemic circulation time and an extended half-life. These modifications are crucial for improving therapeutic efficacy and potentially reducing side effects.
In a study using Sprague-Dawley rats, a nanoparticle formulation of a docosahexaenoic acid-cabazitaxel (dCTX) prodrug, encapsulated in PEG-b-PLA, demonstrated a markedly prolonged drug retention and circulation compared to the clinical formulation of free cabazitaxel. aacrjournals.org Free cabazitaxel was cleared rapidly from the blood, becoming undetectable by HPLC at 1 hour post-injection. aacrjournals.org In contrast, the area under the concentration-time curve (AUC0-t) for the dCTX NPs was 984.2 ± 217.4 µg·h/mL, which was 55.9-fold greater than that of the free cabazitaxel formulation. aacrjournals.org
Similarly, cabazitaxel-dextran nanoconjugates, when injected into Wistar rats, showed an enhanced area under the curve (approximately 3-5 fold for different samples) and a longer half-life (approximately 1.3-1.8 fold higher) compared to free cabazitaxel. nih.gov This resulted in an increased serum residence time for the prodrugs. nih.gov
Pharmacokinetic studies in female Sprague-Dawley rats with cabazitaxel-loaded liposomes and nanoparticles also revealed an increased circulation half-life and mean residence time in comparison with a micellar cabazitaxel solution. mdpi.com
The following table summarizes the pharmacokinetic parameters of different cabazitaxel formulations from preclinical studies.
| Formulation | Animal Model | Key Pharmacokinetic Findings | Reference |
| dCTX NPs | Sprague-Dawley rats | 55.9-fold greater plasma AUC0-t compared to free cabazitaxel. | aacrjournals.org |
| Cabazitaxel-dextran nanoconjugates | Wistar rats | 3-5 fold increase in AUC and 1.3-1.8 fold increase in half-life compared to free cabazitaxel. | nih.gov |
| Cabazitaxel liposomes and NPs | Female SD rats | Increased circulation half-life and mean residence time compared to micellar solution. | mdpi.com |
Enhanced Blood-Brain Barrier Penetration in Glioblastoma Models
The treatment of brain tumors like glioblastoma is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the brain. nih.govmdpi.com However, preclinical studies have indicated that cabazitaxel possesses the ability to cross the BBB, making it a promising candidate for the treatment of brain malignancies. nih.govresearchgate.net
A significant study demonstrated for the first time that cabazitaxel can cross the BBB and exert a therapeutic effect in a patient-derived orthotopic model of glioblastoma. nih.govresearchgate.net The research revealed that the drug crosses the BBB more effectively in the tumor than in healthy brain tissue. nih.govresearchgate.net This is attributed to the reduced expression of P-glycoprotein (P-gp) efflux pumps in the vasculature of the tumor. nih.govresearchgate.net Interestingly, in this particular study, neither ultrasound-mediated BBB opening nor formulation in polymeric nanoparticles further increased the accumulation of the drug in the brain or its therapeutic effect. nih.govresearchgate.net
Other research has also highlighted the potential of cabazitaxel in treating brain tumors due to its ability to penetrate the blood-brain barrier, which is superior to that of paclitaxel (B517696). researchgate.net Lipid nanocrystals loaded with cabazitaxel have been shown to be capable of crossing both the BBB and the blood-brain tumor barrier (BBTB) in a mouse orthotopic glioma model. researchgate.net
These findings suggest that cabazitaxel's intrinsic properties, and to some extent, advanced formulations, can facilitate its entry into the central nervous system to target brain tumors.
Analytical and Characterization Methodologies in Cabazitaxel Acetone Research
Spectroscopic Techniques for Structural and Purity Analysis
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in cabazitaxel (B1684091) acetone (B3395972), serving as powerful tools for identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of cabazitaxel. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed map of the molecule's complex architecture. fda.gov.twnih.gov
¹H-NMR spectra provide information on the chemical environment of hydrogen atoms within the molecule. Specific chemical shifts and coupling constants are characteristic of the various protons in the taxane (B156437) core and the side chain of cabazitaxel.
¹³C-NMR spectroscopy is used to identify the carbon framework of the molecule. Studies have reported the use of solid-state ¹³C NMR to characterize different crystalline forms of cabazitaxel. google.com For instance, amorphous cabazitaxel can be characterized by peaks at approximately 128.3, 81.1, 75.7, 56.9, 47.6, 31.9, and 28.1 ppm ±0.2 ppm. google.com In contrast, specific crystalline forms exhibit unique peak patterns. google.com For example, one crystalline form is defined by peaks at 167.0, 59.0, 50.2, 44.2, and 35.5 ppm ±0.2 ppm. google.com Another distinct crystalline form shows peaks at 174.3, 170.8, 166.5, 137.7, and 135.9 ppm ±0.2 ppm. google.com The chemical shifts in the ¹³C NMR spectrum of a cabazitaxel-prodrug conjugate have been documented to confirm the successful formation of the conjugate, with characteristic peaks for aromatic rings, ester, and ether groups, and methyl groups. nih.gov
Table 1: Illustrative ¹³C NMR Chemical Shifts for Different Forms of Cabazitaxel
| Form | Characteristic Peaks (ppm ±0.2 ppm) |
| Amorphous | 128.3, 81.1, 75.7, 56.9, 47.6, 31.9, 28.1 google.com |
| Crystalline Form I | 167.0, 59.0, 50.2, 44.2, 35.5 google.com |
| Crystalline Form II | 174.3, 170.8, 166.5, 137.7, 135.9 google.com |
| Crystalline Form V (1-propanol solvate) | 173.7, 166.2, 79.5, 73.6 google.com |
| Cabazitaxel-OEG-OLA15 Conjugate | 205.0, 170.1-169.1, 168.1, 167.0, 155.2, 154.2, 154.0, 139.4, 137.1, 135.1, 133.6, 130.2, 129.3, 129.0, 128.7, 128.3, 126.5, 84.2, 82.5, 81.6, 80.7, 80.4, 78.9, 76.5, 74.8, 72.4, 71.9, 71.5, 70.6, 69.2-69.0, 68.8, 66.6, 66.0, 64.4, 59.0, 57.2, 57.1, 56.8, 47.4, 43.4, 36.8, 36.7, 35.0, 32.1, 29.7, 28.1, 26.7, 22.8, 21.0, 16.8-16.7, 14.5, 10.4 rsc.org |
This table is for illustrative purposes and specific values may vary based on experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the cabazitaxel molecule by measuring the absorption of infrared radiation. fda.gov.twnih.govrsc.org The FTIR (Fourier-Transform Infrared) spectrum of cabazitaxel exhibits characteristic absorption bands corresponding to its various structural components. For instance, a crystalline anhydrous form of cabazitaxel displays characteristic absorption frequencies at 3615, 3449, 3060, 2982, 2939, 2893, 2826, 1742, 1711, 1489, 1450, 1390, 1368, 1315, 1273, 1263, 1247, 1172, 1098, 1071, 1027, 989, 947, 919, 883, 832, 802, 781, 718, 704, 675, and 637 ± 4 cm⁻¹. google.com The presence of characteristic peaks in the FTIR spectrum can confirm the successful encapsulation of cabazitaxel within nanoparticles, as the drug's peaks become masked by the excipients. rsc.org
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy is a valuable tool for the quantitative analysis of cabazitaxel and for studying its dissolution. rsc.orgrsc.org Cabazitaxel exhibits a characteristic UV absorption spectrum with two main peaks around 232 nm and 275 nm. rsc.orgnih.gov This property is exploited in various analytical methods, including HPLC with UV detection, for the determination of cabazitaxel concentration. researchgate.netphmethods.netrjptonline.orggoogle.com For example, detection wavelengths of 220 nm, 228 nm, 230 nm, 231 nm, and 254 nm have been reported for the analysis of cabazitaxel and its related substances. researchgate.netphmethods.netaacrjournals.orgjocpr.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a highly sensitive technique used for confirming the molecular weight of cabazitaxel and for identifying its metabolites and degradation products. fda.gov.twrsc.org When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling and pharmacokinetic studies. rjptonline.orgaacrjournals.orgacs.orgresearchgate.net The molecular weight of cabazitaxel is 835.93 g/mol , and its acetone solvate has a molecular weight of 894.01. fda.gov.twresearchgate.net LC-MS/MS methods have been developed for the quantitative determination of cabazitaxel in biological matrices like human plasma, with a lower limit of quantification (LLOQ) of 1 ng/mL. researchgate.net
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for separating cabazitaxel from impurities, related substances, and formulation components, enabling accurate quantification.
High-Performance Liquid Chromatography (HPLC) for Purity, Content, and Prodrug Hydrolysis
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity, content, and stability of cabazitaxel. researchgate.netrjptonline.orggoogle.comfda.gov A variety of reversed-phase HPLC (RP-HPLC) methods have been developed and validated for these purposes. nih.govphmethods.netrjptonline.orgaacrjournals.orgrjptonline.orgresearchgate.netresearchgate.netaacrjournals.org
These methods typically employ a C8 or C18 column as the stationary phase and a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) as the mobile phase. rsc.orgresearchgate.netphmethods.netrjptonline.orgjocpr.comresearchgate.netresearchgate.netorientjchem.org Detection is commonly performed using a UV detector at a wavelength where cabazitaxel has significant absorbance, such as 230 nm or 232 nm. researchgate.netgoogle.com
HPLC is also instrumental in studying the hydrolysis of cabazitaxel prodrugs. nih.govrsc.orgaacrjournals.orgaacrjournals.org By monitoring the decrease in the prodrug peak and the appearance of the cabazitaxel peak over time, the rate and extent of hydrolysis can be determined under various conditions, such as in the presence of enzymes or reducing agents. nih.govrsc.orgaacrjournals.orgaacrjournals.org For instance, the hydrolysis of a cabazitaxel prodrug was monitored by HPLC, showing the release of free cabazitaxel over time when exposed to dithiothreitol (B142953) (DTT). nih.gov
Table 2: Examples of HPLC Methods for Cabazitaxel Analysis
| Purpose | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Purity and Related Substances | Zorbax SB-C18 (150 mm × 4.6 mm, 3.5 µm) | 0.1% orthophosphoric acid and methanol (B129727) (20:80, v/v) | 1.0 | Not Specified | researchgate.net |
| Purity and Content | Acetonitrile: methanol: water (26: 32: 42) | Not Specified | 1.0 | 232 | google.com |
| Prodrug Hydrolysis | YMC-Pack C8 ODS (250 × 4.6 mm, 5 µm) | Gradient of 30%-100% acetonitrile in water with 0.1% TFA | 1.0 | 220 | rsc.org |
| Stability Indicating | Zorbax SB-C18 (150 mm × 4.6 mm, 3.5 µm) | Tetra butyl ammonium hydrogen sulphate and acetonitrile (30:70, v/v) | 1.2 | 231 | phmethods.net |
| Quantification in Injection | Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm) | 0.1M NaH₂PO₄ and methanol (60:40, v/v) | Not Specified | 254 | jocpr.com |
This table provides a summary of various HPLC methods and is not exhaustive.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Bioanalysis in Preclinical Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative determination of cabazitaxel in preclinical biological samples, such as human plasma. researchgate.netnih.gov This highly sensitive and specific technique is essential for pharmacokinetic studies, enabling researchers to track the absorption, distribution, metabolism, and excretion of the drug.
A typical LC-MS/MS method for cabazitaxel involves several key steps. Sample preparation often utilizes liquid-liquid extraction to isolate the drug from the complex plasma matrix. nih.govresearchgate.net For instance, a common procedure involves extraction with n-butylchloride after treatment with ammonium hydroxide (B78521) and acetonitrile. researchgate.netnih.gov To ensure accuracy, a deuterated version of cabazitaxel is often used as an internal standard. researchgate.netnih.gov
Chromatographic separation is generally achieved using a reversed-phase C18 column. researchgate.netnih.govresearchgate.net A gradient elution with a mobile phase consisting of solvents like acetonitrile and water (often with additives like ammonium hydroxide or trifluoroacetic acid) allows for the effective separation of cabazitaxel from other components. nih.govrsc.orgnih.gov The total run time for such a method can be as short as 5 minutes, with cabazitaxel eluting at a specific retention time, for example, 3.0 minutes. researchgate.netnih.gov
Detection is performed using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This involves monitoring specific precursor-to-product ion transitions for both cabazitaxel and its internal standard. For cabazitaxel, a common transition is m/z 836 > 555, while for the deuterated internal standard, it is m/z 842 > 561. researchgate.netnih.gov
These methods are validated to be linear over a specific concentration range, for example, from 1.00 to 100 ng/mL, with a lower limit of quantitation (LLOQ) of 1.00 ng/mL. researchgate.netnih.gov To accommodate higher concentrations, a second calibration curve, for instance, from 40.0 to 4000 ng/ml, can also be validated. researchgate.netnih.gov The precision of these methods, both within and between runs, is typically very high, with accuracies often ranging from 88.5% to over 100%. researchgate.netnih.gov LC-MS/MS has also been successfully used to quantify cabazitaxel in rat whole blood. jocpr.com
Table 1: Example of LC-MS/MS Method Parameters for Cabazitaxel Bioanalysis
| Parameter | Details |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Type | Human Lithium Heparinized Plasma researchgate.netnih.gov |
| Sample Preparation | Liquid-Liquid Extraction nih.govresearchgate.net |
| Internal Standard | Deuterated Cabazitaxel researchgate.netnih.gov |
| Chromatographic Column | Reversed-Phase C18 researchgate.netnih.govresearchgate.net |
| Mobile Phase | Gradient of acetonitrile and water nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netnih.gov |
| MRM Transitions (m/z) | Cabazitaxel: 836 > 555, Internal Standard: 842 > 561 researchgate.netnih.gov |
| Linear Range | 1.00-100 ng/mL and 40.0-4000 ng/mL researchgate.netnih.gov |
| Lower Limit of Quantitation | 1.00 ng/mL researchgate.netnih.gov |
Solid-State Characterization of Polymorphic and Solvate Forms
The solid-state properties of an active pharmaceutical ingredient like cabazitaxel are critical as they can influence its stability, solubility, and bioavailability. googleapis.com Cabazitaxel is known to exist in various solid-state forms, including polymorphs and solvates. googleapis.com The marketed product, JEVTANA®, contains cabazitaxel as an acetone solvate. googleapis.comgoogleapis.comtga.gov.au
X-ray Diffraction (XRD) (Powder and Single Crystal)
X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of cabazitaxel, allowing for the identification and differentiation of its various crystalline forms. googleapis.comgoogleapis.com Both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SXRD) are employed. googleapis.comwikimedia.org
PXRD provides a characteristic fingerprint for a specific crystalline form. The patterns are defined by a series of peaks at specific diffraction angles (2θ). For example, a crystalline form of cabazitaxel acetonide has been identified with characteristic PXRD peaks at 2θ values of 7.50, 7.90, 10.15, 14.37, 15.79, and 19.82 degrees. google.com Other polymorphic forms, such as Form I, II, III, IV, and V, also exhibit unique PXRD patterns. googleapis.com An amorphous form of cabazitaxel, which lacks a defined crystalline structure, is characterized by the absence of sharp peaks in its PXRD pattern. google.com
Single-crystal X-ray diffraction provides detailed three-dimensional information about the arrangement of atoms and molecules within a crystal lattice. nih.govrsc.org This technique has been used to determine the crystal structures of various cabazitaxel solvates, including those with acetone, isopropyl alcohol, 2-butanol, and dioxane. nih.govrsc.orgresearchgate.net These studies have revealed that many of these solvates are isostructural, meaning they have similar crystal packing arrangements despite containing different solvent molecules. nih.govresearchgate.net
Table 2: Examples of Characteristic 2θ Peaks for Different Cabazitaxel Forms from PXRD
| Crystalline Form | Characteristic 2θ Peaks (degrees) | Reference |
| Cabazitaxel Acetonide | 7.50, 7.90, 10.15, 14.37, 15.79, 19.82 | google.com |
| Cabazitaxel Form-1 | 7.27, 8.098, 8.9288, 9.8386, 10.3719, 11.1279, 12.6872, 12.9551, 14.3024, 15.3175, 15.7891, 16.5281, 17.2208 | googleapis.com |
| Cabazitaxel Hydrate (Form G) | 4.5, 8.5, 8.9, 11.1, 12.4, 13.9, 15.4, 17.7, 19.3 | epo.org |
| Cabazitaxel Esterate (Form J) | 7.9, 8.5, 10.1, 12.6, 14.0, 15.0, 15.8, 17.3, 19.4, 20.1, 22.4 | epo.org |
| Cabazitaxel Tertiary Butyl Alcohol Solvate | 7.3, 7.8, 10.11, 14.3, 17.6, 19.4 | googleapis.com |
Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the physical properties of cabazitaxel's solid forms. googleapis.comgoogleapis.com These methods provide information about melting points, desolvation events, and thermal stability.
TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for quantifying the amount of solvent in a solvate. For instance, TGA has been used to confirm that various isostructural solvates of cabazitaxel contain the same amount of solvent. nih.govresearchgate.net
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify phase transitions such as melting and crystallization. For example, the DSC thermogram of an amorphous form of cabazitaxel shows a melting endotherm at approximately 132.87°C. google.com Different crystalline forms of cabazitaxel exhibit distinct DSC profiles. For instance, one solvate form (Form S2) shows a non-resolved endothermic peak with an onset at about 151°C, while another (Form S6) has an endothermic peak with an onset around 139°C. google.com
Table 3: Thermal Analysis Data for Selected Cabazitaxel Forms
| Form | Analytical Technique | Key Findings | Reference |
| Amorphous Cabazitaxel | DSC | Melting endotherm at 132.87°C | google.com |
| Crystalline Solvate (Form S2) | DTA | Non-resolved endothermic peak with onset at ~151°C | google.com |
| Crystalline Solvate (Form S4) | DTA | Endothermic peak with onset at ~152°C | googleapis.com |
| Crystalline Solvate (Form S6) | DTA | Endothermic peak with onset at ~139°C | google.com |
Nanoparticle Characterization Techniques
The formulation of cabazitaxel into nanoparticles is a strategy employed to enhance its therapeutic efficacy. The physical characteristics of these nanoparticles are critical to their performance and are meticulously evaluated using various techniques.
Dynamic Light Scattering (DLS) for Size, Polydispersity Index, and Zeta Potential
Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic size, size distribution (polydispersity index, PDI), and surface charge (zeta potential) of cabazitaxel nanoparticles in a colloidal suspension. tandfonline.commdpi.comdovepress.com
The hydrodynamic diameter of cabazitaxel-loaded nanoparticles can vary depending on the formulation. For example, targeted nanoparticles have been reported with a mean hydrodynamic diameter of 236.8 nm, while non-targeted nanoparticles were slightly smaller at 214.2 nm. tandfonline.com Other formulations have yielded smaller nanoparticles, with sizes around 166.3 nm and even as low as 76.19 nm. dovepress.commdpi.com
The Polydispersity Index (PDI) is a measure of the homogeneity of the nanoparticle population. A PDI value below 0.3 is generally considered to indicate a monodisperse system. rsc.org Many cabazitaxel nanoparticle formulations exhibit PDI values well below this, for instance, around 0.114 to 0.121, indicating a narrow size distribution. tandfonline.com
The zeta potential provides insight into the stability of the nanoparticle suspension. Particles with a sufficiently high positive or negative zeta potential (typically > ±30 mV) are less likely to aggregate due to electrostatic repulsion. preprints.org Zeta potentials for cabazitaxel nanoparticles have been reported in the range of -18.21 mV to -30.43 mV for negatively charged particles and up to +45.73 mV for positively charged ones. mdpi.comdovepress.commdpi.com
Table 4: DLS Characterization of Various Cabazitaxel Nanoparticle Formulations
| Nanoparticle Formulation | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Targeted Nanoparticles | 236.8 ± 1.19 | 0.121 ± 0.003 | - | tandfonline.com |
| Non-targeted Nanoparticles | 214.2 ± 2.27 | 0.114 ± 0.012 | - | tandfonline.com |
| CBZ-BSA-Gd-NPs | 166.3 ± 4.2 | 0.253 | -18.21 ± 1.08 | dovepress.com |
| T CBZ NPs | 191.8 ± 0.473 | < 0.15 | -20.80 | nih.gov |
| NT CBZ NPs | 213.4 ± 2.884 | < 0.15 | -20.22 | nih.gov |
| Optimized CBZ NPs | 76.19 ± 3.55 | 0.19 ± 0.021 | +45.73 ± 1.65 | mdpi.com |
| CNM-1 Nanomicelles | 95.7 ± 3.5 | 0.322 ± 0.015 | -13.6 ± 1.3 | rsc.org |
| CNM-2 Nanomicelles | 94.8 ± 5.1 | 0.315 ± 0.008 | -15.9 ± 1.1 | rsc.org |
Electron Microscopy (Transmission Electron Microscopy, Scanning Electron Microscopy) for Morphology
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are vital for visualizing the morphology of cabazitaxel nanoparticles. rsc.orgacs.org
TEM provides high-resolution, two-dimensional images of the internal structure of the nanoparticles. dovepress.commdpi.com Studies have consistently shown that cabazitaxel-loaded nanoparticles are typically spherical in shape with a relatively smooth surface. mdpi.comrsc.orgnih.gov The size determined by TEM is often smaller than the hydrodynamic size measured by DLS, as DLS measures the particle along with its surrounding ionic and solvent layers. mdpi.com For instance, nanoparticles with a hydrodynamic size of around 200 nm may appear as 70-120 nm in TEM images. mdpi.com
SEM provides three-dimensional images of the nanoparticle surface. preprints.orgnih.gov SEM analysis has also confirmed the spherical shape of cabazitaxel nanoparticles and can reveal surface details. tandfonline.comnih.gov For example, some studies have described the nanoparticles as having a textured surface. tandfonline.com
Both TEM and SEM are crucial for confirming the size, shape, and surface characteristics of the nanoparticles, complementing the data obtained from DLS. rsc.org
Table 5: Morphological Characterization of Cabazitaxel Nanoparticles by Electron Microscopy
| Nanoparticle Formulation | Microscopy Technique | Observed Morphology | Size Range (nm) | Reference |
| Targeted & Non-targeted NPs | SEM | Spherical with textured surface | - | tandfonline.com |
| CBZ-BSA-Gd-NPs | TEM | Spherical | - | dovepress.com |
| T CBZ NPs & NT CBZ NPs | Cryo-TEM | Spherical with a relatively smooth surface, unimodal size distribution | 70-120 | mdpi.comnih.gov |
| Cbz-NPs | SEM | Spherical | 110-140 | nih.gov |
| OEG-OLAn-CTX SNPs | TEM, SEM | - | - | rsc.org |
| FA-PEG-NPs-CTX | TEM | Spherical and uniformly distributed | - | mdpi.com |
Compound Names
In Vitro Drug Release Kinetics
The in vitro release kinetics of cabazitaxel from various novel drug delivery systems are a critical area of research, aimed at developing formulations with sustained and controlled release profiles to enhance therapeutic efficacy and reduce systemic toxicity. patsnap.commdpi.com Methodologies typically involve dialysis-based techniques where the cabazitaxel-loaded formulation is placed in a dialysis bag against a release medium, often a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4, maintained at 37°C with constant stirring. nih.govdoi.orgacs.org To ensure sink conditions, which are crucial for accurate release studies, surfactants like Tween 80 are frequently added to the release medium to improve the solubility of the hydrophobic cabazitaxel. mdpi.comnih.govacs.org Samples are collected from the release medium at predetermined time points, and the concentration of released cabazitaxel is quantified using methods like high-performance liquid chromatography (HPLC). nih.govnih.gov
Research has explored a variety of nanoparticle-based systems to modulate cabazitaxel's release. For instance, cabazitaxel-loaded thermosensitive hydrogel systems (CTX/PLEL) have demonstrated a significantly slowed in vitro drug release. nih.gov In a PBS buffer (pH 7.4) at 37°C, approximately 11.4% of the drug was released at 48 hours, and only about 16.8% was released after 96 hours. nih.gov Similarly, nanoparticles (NPs) entrapped within yeast cell wall microparticles (NYPs) also exhibited a slower drug release compared to unenclosed nanoparticles. acs.org In a pH 6.8 medium, these yeast-encapsulated nanoparticles released about 77% of the loaded cabazitaxel over 72 hours, indicating that the yeast microparticle shell can retard drug release. acs.org
Other advanced formulations include redox-responsive prodrug nanoparticles (pLAn-SS-CTX NPs), which are designed to be stable under normal physiological conditions but release the drug in a reducing environment, such as that found inside tumor cells. nih.gov In the absence of a reducing agent, these prodrugs were stable; however, in the presence of dithiothreitol (DTT), the release of cabazitaxel almost reached a plateau within 4 hours. nih.gov Nanodisc formulations have also been studied, showing a sustained drug release over 24 hours, which was preceded by an initial burst release. researchgate.net The drug loading in these nanodiscs was found to be proportional to the drug's hydrophobicity. researchgate.net Self-assembled cabazitaxel-carboxymethylcellulose-mPEG polymer micelles (CTX-CMC-mPEG micelles) have also been developed, demonstrating high drug loading and sustained release behavior in vitro. patsnap.com
The table below summarizes the in vitro release kinetics from various cabazitaxel formulations as reported in different studies.
Table 1: In Vitro Drug Release Kinetics of Various Cabazitaxel Formulations
| Formulation | Release Conditions | Release Profile Highlights | Reference(s) |
|---|---|---|---|
| CTX/PLEL Hydrogel | PBS buffer (pH 7.4), 0.1% Tween 80, 37°C | ~11.4% release at 48h; ~16.8% release at 96h | nih.gov |
| CTX-NPs | pH 6.8 PBS, 0.5% Tween 80, 37°C | ~77% release within 72h | acs.org |
| CTX-NYPs | pH 6.8 PBS, 0.5% Tween 80, 37°C | Slower release compared to CTX-NPs | acs.org |
| pLA15-SS-CTX NPs | PBS buffer (pH 7.4), 10 mM DTT, 37°C | Release plateaued within 4h in presence of DTT | nih.gov |
| Nanodiscs (NDCBT) | Not specified | Sustained release over 24h, preceded by an initial burst | researchgate.net |
| o(LA)n-CTX-NPs | PBS (pH 7.4), 0.3% Polysorbate 80, 37°C | Sustained release, with rate dependent on oligo(lactic acid) chain length | doi.org |
Preclinical Biomarker Identification and Validation Methodologies
The identification of predictive biomarkers for cabazitaxel is a critical unmet need to optimize treatment selection for patients, particularly those who have developed resistance to other taxanes like docetaxel (B913). mdpi.comeur.nl Preclinical research focuses on discovering and validating biomarkers that can predict sensitivity or resistance to cabazitaxel, thereby enabling personalized therapy and avoiding unnecessary toxicity from ineffective treatments. mdpi.comeur.nl Methodologies employed in this area are diverse, ranging from genomic and transcriptomic analyses of tumor cells and patient-derived xenografts to the evaluation of circulating tumor cells (CTCs) and circulating cell-free DNA (cfDNA) from liquid biopsies. eur.nlresearchgate.net
A primary mechanism of taxane resistance involves the overexpression of drug efflux pumps. nih.gov Consequently, the gene encoding the P-glycoprotein (P-gp), MDR1 (also known as ABCB1), has been extensively investigated as a potential biomarker. mdpi.comtga.gov.au Preclinical studies have shown that MDR1 expression levels correlate with resistance to both docetaxel and cabazitaxel. tga.gov.au However, a clinical study assessing ABCB1 gene amplification in cfDNA from patients with metastatic castration-resistant prostate cancer (mCRPC) did not find a significant association with primary resistance to cabazitaxel, suggesting that further research with larger datasets may be needed. mdpi.com
The table below provides a summary of preclinical biomarkers investigated for cabazitaxel.
Table 2: Preclinical Biomarkers Investigated for Cabazitaxel Response
| Biomarker | Methodology | Investigated Role | Findings | Reference(s) |
|---|---|---|---|---|
| MDR1/ABCB1 (P-gp) | Gene expression analysis; cfDNA amplification analysis | Predictor of resistance | MDR1 expression correlated with resistance in vitro. tga.gov.au ABCB1 amplification in cfDNA was not significantly associated with primary resistance in one clinical study. mdpi.com | mdpi.comtga.gov.au |
| PTEN | Genomic signature analysis | Potential predictor of response | PTEN loss is a focus for identifying predictive biomarkers for taxane-based therapies. eur.nl | eur.nl |
| TMPRSS2-ERG | Gene expression analysis | Potential biomarker of resistance | Correlated with poorer outcomes in patients treated with docetaxel; a similar trend was noted for cabazitaxel but requires more data. nih.gov | mdpi.comnih.gov |
| AR Splice Variants (e.g., AR-V7) | Analysis of Circulating Tumor Cells (CTCs) | Predictor of treatment outcome | Absence of AR splice variants associated with superior PFS with taxanes. nih.gov AR-V7 expression in CTCs had no additional prognostic value for OS in one cabazitaxel study. researchgate.net | researchgate.netnih.gov |
| Circulating cell-free DNA (cfDNA) concentration | Liquid biopsy analysis | Dynamic marker of treatment response | A decline in cfDNA concentration after initiating taxane therapy was associated with clinical benefit. researchgate.net | researchgate.net |
Conclusion and Future Directions in Cabazitaxel Acetone Research
Synthesis of Key Preclinical Discoveries and Academic Contributions
Cabazitaxel (B1684091), a second-generation taxane (B156437), represents a significant advancement in the treatment of castration-resistant prostate cancer (CRPC), particularly in cases where resistance to docetaxel (B913) has developed. patsnap.comnih.gov Preclinical studies have been instrumental in elucidating its unique properties and mechanism of action. A key discovery is cabazitaxel's lower affinity for the P-glycoprotein (P-gp) efflux pump compared to other taxanes like paclitaxel (B517696) and docetaxel. patsnap.comresearchgate.nettga.gov.au This characteristic allows it to maintain higher intracellular concentrations in cancer cells that overexpress P-gp, a common mechanism of multidrug resistance. patsnap.comtga.gov.au
The fundamental mechanism of action of cabazitaxel, like other taxanes, involves its interaction with tubulin. patsnap.com It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. nih.govpatsnap.com This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death. patsnap.com
Academic research has played a crucial role in exploring the synthesis and solid-state forms of cabazitaxel. The compound is a semi-synthetic derivative of 10-deacetylbaccatin III, a natural taxoid extracted from yew needles. googleapis.comnewdrugapprovals.org The acetone (B3395972) solvate of cabazitaxel is a common crystalline form, and its preparation has been described in the literature. googleapis.comgoogle.com Research has also investigated other solvates and amorphous forms, which can influence the drug's physicochemical properties. google.comresearchgate.net
Emerging Research Avenues in Synthetic Chemistry and Formulation Science
The development of novel synthetic pathways for cabazitaxel remains an active area of research. google.com.nagoogle.com The goal is to devise more efficient and cost-effective methods for its production, potentially improving its accessibility. newdrugapprovals.org This includes exploring new starting materials and optimizing reaction conditions to increase yields and purity. google.com.nagoogle.com
A significant challenge with cabazitaxel is its poor water solubility, which necessitates the use of solubilizing agents like polysorbate 80 in its clinical formulation. nih.govrsc.org These agents can be associated with adverse reactions. nih.gov Consequently, a major focus of formulation science is the development of alternative delivery systems to enhance solubility, improve biocompatibility, and reduce toxicity. nih.gov
Emerging strategies in formulation science include:
Nanoparticle-based delivery systems: This approach involves encapsulating or conjugating cabazitaxel with various nanomaterials. nih.govaacrjournals.org Examples include:
Polymeric micelles: Self-assembling structures that can encapsulate hydrophobic drugs like cabazitaxel, improving their solubility and stability. patsnap.com
Lipid-polymer hybrid nanoparticles (LPNs): These core-shell structures offer advantages for co-delivering cabazitaxel with other therapeutic agents. researchgate.net
Albumin-bound nanoparticles: Leveraging the natural carrier properties of albumin to deliver the drug. nih.gov
Prodrug nanoparticles: Chemically modifying cabazitaxel into a prodrug that can self-assemble into nanoparticles, offering controlled release and reduced toxicity. aacrjournals.orgaacrjournals.org
Stimuli-responsive systems: These are designed to release the drug in response to specific triggers within the tumor microenvironment, such as changes in pH. rsc.org
These advanced formulations aim to improve the pharmacokinetic profile of cabazitaxel, increase its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and enable a more targeted and sustained release of the active drug. nih.govpatsnap.com
Novel Targets and Resistance Mechanisms for Future Investigation in Preclinical Models
While cabazitaxel is effective in overcoming P-gp-mediated resistance, cancer cells can develop resistance through other mechanisms. nih.gov Understanding these resistance pathways is crucial for developing strategies to circumvent them.
Key areas of investigation in preclinical models include:
Alterations in Tubulin and Microtubule Dynamics:
Upregulation of specific β-tubulin isotypes: Increased expression of class III β-tubulin (TUBB3) has been associated with resistance to cabazitaxel. nih.gov
Mutations in tubulin genes: Changes in the genetic code for tubulin can alter its structure and reduce the binding affinity of cabazitaxel. explorationpub.com
Drug Efflux Pumps: Although cabazitaxel has a low affinity for P-gp, its involvement in resistance cannot be entirely dismissed, and the role of other ABC transporters warrants further investigation. nih.govncats.io
Cell Signaling Pathways:
Androgen Receptor (AR) Signaling: The interplay between taxanes and the AR pathway is complex. AR splice variants, such as AR-V7, have been implicated in resistance to taxanes. explorationpub.com
Other signaling pathways: Pathways involving Src, Met, and clusterin are being explored as potential targets in CRPC and may contribute to cabazitaxel resistance. nih.gov
Epithelial-Mesenchymal Transition (EMT): Changes in EMT markers have been observed in cabazitaxel-resistant cells, suggesting a role for this process in the development of resistance. nih.gov
Overexpression of specific genes: The overexpression of genes like the ETS-related gene (ERG) has been linked to cabazitaxel resistance in prostate cancer cells. explorationpub.com
Prospects for Synergistic Combinations and Advanced Delivery Systems Research
To enhance the therapeutic efficacy of cabazitaxel and overcome resistance, researchers are actively exploring its use in combination with other agents. pensoft.net Preclinical studies are paving the way for novel combination therapies. patsnap.com
Potential synergistic combinations include:
Targeted therapies: Combining cabazitaxel with drugs that target specific molecular pathways involved in cancer progression, such as inhibitors of the AR pathway, Src, or Met. nih.govfrontiersin.org
Other chemotherapeutic agents: Investigating combinations with drugs that have different mechanisms of action to achieve a broader anticancer effect. pensoft.net However, combining with agents with similar mechanisms, like docetaxel, may not provide additional benefits. pensoft.net
Natural compounds: Exploring the synergistic potential of combining cabazitaxel with compounds like curcumin. researchgate.net
Advanced delivery systems play a critical role in the future of cabazitaxel research. These systems can not only improve the delivery of cabazitaxel alone but are also essential for the effective co-delivery of combination therapies. researchgate.netpensoft.net Nanocarriers can be designed to encapsulate multiple drugs with different properties, ensuring their simultaneous delivery to the tumor site. researchgate.net
Future research in this area will likely focus on:
Tumor-targeted nanocarriers: Developing nanoparticles that are actively targeted to cancer cells by incorporating ligands that bind to specific receptors on the cell surface. researchgate.netpensoft.net
Multi-drug delivery systems: Designing sophisticated nanoplatforms capable of carrying and releasing multiple therapeutic agents in a controlled manner to maximize synergy and minimize toxicity.
Integrating diagnostics and therapeutics (theranostics): Creating nanoparticle systems that not only deliver cabazitaxel but also incorporate imaging agents to monitor treatment response in real-time. nih.gov
Q & A
Q. What are the established methods for synthesizing and characterizing cabazitaxel acetone solvates?
this compound solvates (1:1 ratio) are synthesized by dissolving crystalline cabazitaxel in acetone under controlled conditions, followed by solvent removal via vacuum drying. Characterization involves:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to identify solvate-specific melting points and decomposition patterns .
- X-ray Diffraction (XRD) : To confirm crystalline vs. amorphous structures.
- HPLC Purity Testing : Validates chemical stability and absence of degradation products .
- Solvent Content Verification : Gas chromatography to quantify residual acetone.
Q. What analytical protocols are recommended for quantifying this compound in biological matrices?
- Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (65:35 v/v) and UV detection at 230 nm. Validate linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) .
- Mass Spectrometry (LC-MS/MS) : For enhanced sensitivity in pharmacokinetic studies, employ electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions (e.g., m/z 894.01 → 105.1) .
- Sample Preparation : Protein precipitation using acetonitrile or solid-phase extraction to minimize matrix interference.
Q. How can researchers ensure reproducibility in preclinical studies involving this compound?
- Standardized Dosing : Use in vivo models (e.g., xenografts) with consistent dosing schedules (e.g., 4 mg/kg weekly) and vehicle controls (ethanol/polysorbate 80) .
- Documentation : Adhere to ARRIVE guidelines for animal studies, detailing tumor volume measurements, survival endpoints, and toxicity monitoring (e.g., neutrophil counts) .
- Data Sharing : Provide raw datasets and analytical codes in supplementary materials to enable replication .
Advanced Research Questions
Q. What experimental strategies address cabazitaxel resistance in metastatic castration-resistant prostate cancer (mCRPC)?
- In Vitro Models : Establish resistant cell lines (e.g., DU-145R) via chronic exposure to sublethal cabazitaxel doses. Assess cross-resistance with docetaxel and abiraterone .
- Mechanistic Studies :
- Evaluate ATP-binding cassette (ABC) transporter overexpression (e.g., P-glycoprotein) via qPCR and efflux assays .
- Test combination therapies with inhibitors (e.g., SBFI-102 for FABP5) using Chou-Talalay synergy assays (Combination Index <1) .
- In Vivo Validation : Use patient-derived xenografts (PDXs) to test efficacy of cabazitaxel + PARP inhibitors (e.g., olaparib) in BRCA-mutant models .
Q. How can contradictions in clinical trial data on cabazitaxel combination therapies be resolved?
- Trial Design Analysis : Compare phase Ib/II trials (e.g., tasquinimod + cabazitaxel) vs. historical controls for differences in patient stratification (e.g., prior docetaxel exposure) and endpoints (PSA50 vs. overall survival) .
- Multivariate Regression : Identify confounding variables (e.g., baseline PSA, ECOG status) using logistic regression in post-hoc analyses of surveillance data .
- Meta-Analysis : Pool data from PROSELICA, CARD, and TROPIC trials to assess heterogeneity via I² statistics .
Q. What methodologies optimize cabazitaxel formulation stability under clinical storage conditions?
- Stability Protocols :
- Thermal Degradation : Incubate solutions at 25°C and 40°C; monitor degradation via HPLC peak area reduction (>10% threshold) .
- Photostability : Expose to UV (254 nm) for 24 hours; quantify cabazitaxel recovery.
- Oxidative Stress : Test with 0.3% H₂O₂ to simulate oxidation pathways .
- Excipient Screening : Compare polysorbate 80 vs. albumin-bound formulations for particle size stability (dynamic light scattering) and reconstitution efficiency.
Q. How can computational models enhance this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profiling?
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate parameters like hepatic CYP3A4 metabolism and renal clearance to predict interpatient variability .
- Molecular Dynamics (MD) Simulations : Study solvent-solute interactions in acetone solvates to improve dissolution rates .
- Machine Learning : Train algorithms on clinical trial data (e.g., NCT01308580) to predict dose-limiting toxicities (e.g., neutropenia) using variables like age and albumin levels .
Methodological Guidance
- Data Contradiction Resolution : Cross-validate findings using orthogonal assays (e.g., Western blot + immunohistochemistry for target validation) .
- Ethical Compliance : Obtain IRB approval for retrospective studies using patient data from registries like SEER or NCTN .
- Literature Review : Use tools like PubMed’s Clinical Queries and Google Scholar’s “Cited by” feature to prioritize high-impact studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
